Lycorine hydrobromide
Description
BenchChem offers high-quality Lycorine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lycorine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
52456-64-1 |
|---|---|
Molecular Formula |
C16H17NO4·BrH |
Molecular Weight |
368.22 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological differences between lycorine and lycorine hydrobromide
An In-Depth Technical Guide for Drug Development
Executive Summary: The Salt Selection Matrix
In drug development, the distinction between Lycorine (the free base alkaloid) and Lycorine Hydrobromide (the hydrobromide salt) is not one of biological mechanism, but of pharmaceutical developability .
While the active pharmaceutical ingredient (API) in both cases is the lycorine moiety, the salt form (HBr) is engineered to overcome the critical limitation of the natural product: aqueous solubility . For researchers, the choice dictates the experimental vehicle:
-
Lycorine (Free Base): Preferred for in vitro assays where dimethyl sulfoxide (DMSO) is an acceptable solvent.
-
Lycorine Hydrobromide (HBr): Essential for in vivo efficacy studies to enable aqueous formulation (PBS/Saline) and avoid solvent-induced toxicity in animal models.
Physicochemical Divergence
The fundamental difference lies in the crystal lattice energy and solvation potential. The free base is a lipophilic, crystalline solid with high lattice energy, making it poorly soluble in water. The hydrobromide salt introduces an ionic bond, disrupting the lattice and significantly lowering the energy required for solvation in aqueous media.
Table 1: Comparative Physicochemical Profile
| Feature | Lycorine (Free Base) | Lycorine Hydrobromide (HBr) |
| CAS Number | 476-28-8 | 2188-68-3 |
| Molecular Formula | C₁₆H₁₇NO₄ | C₁₆H₁₇NO₄ · HBr |
| Molecular Weight | 287.31 g/mol | 368.22 g/mol |
| Physical State | Prismatic Crystals | Needle-like Crystals |
| Melting Point | ~260–262°C | ~217°C (Lower MP indicates lower lattice energy) |
| Water Solubility | Poor (< 0.5 mg/mL) | Moderate to High (> 10 mg/mL) |
| Primary Solvent | DMSO, Ethanol | Water, PBS, Saline |
| pKa (Basic N) | ~7.9 | N/A (Already protonated) |
Pharmacokinetics (PK): The Dissolution-Absorption Paradox
While the salt form improves dissolution (the rate-limiting step for Class II drugs in the BCS system), the permeability relies on the free base.
The Dissociation Mechanism
Upon administration, Lycorine HBr dissociates in the gastric or physiological fluids. The ratio of ionized (
-
In the Stomach (pH 1.5): Both forms exist predominantly as the ionized, soluble species (
). However, the HBr salt dissolves instantly, whereas the free base requires time to protonate and dissolve. -
In the Blood (pH 7.4): The species re-equilibrate. The unionized free base is the form that crosses cell membranes (passive diffusion).
Visualization: ADME Flow Comparison
Figure 1: Pharmacokinetic trajectory showing the dissolution advantage of the HBr salt.
Pharmacodynamics: Mechanism of Action
Once intracellular, the counter-ion (HBr) is irrelevant. The biological activity is driven exclusively by the lycorine scaffold
Therapeutic Potential of Lycorine Hydrobromide in Neurodegenerative Diseases: A Technical Monograph
[1]
Executive Summary
Lycorine Hydrobromide (Lyc-HBr) , the hydrobromide salt of the Amaryllidaceae alkaloid lycorine, represents a distinct class of neuroprotective agents. Unlike conventional cholinesterase inhibitors (e.g., galantamine) that primarily target symptomatic relief, Lyc-HBr exhibits disease-modifying potential through the activation of the Ubiquitin-Proteasome System (UPS) and autophagy modulation .
This guide analyzes the compound's capacity to clear pathological protein aggregates (α-synuclein, TDP-43) associated with Parkinson’s Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), while addressing the critical translational challenge of its narrow therapeutic index due to emetic toxicity.
Part 1: Molecular Profile & Pharmacokinetics
Physicochemical Properties
-
Active Moiety: Lycorine (Pyrrolo[de]phenanthridine alkaloid).
-
Salt Form: Hydrobromide (HBr) is utilized to enhance aqueous solubility and bioavailability compared to the free base.
-
Molecular Weight: ~287.31 g/mol (Free base); HBr salt adds ~80.9 g/mol .
-
Lipophilicity (LogP): ~0.6 (Favorable for membrane penetration).
Blood-Brain Barrier (BBB) Permeability
Lycorine exhibits rapid BBB penetration due to its low molecular weight (<400 Da) and moderate lipophilicity. Pharmacokinetic studies in rodent models demonstrate that lycorine achieves peak brain concentrations within 30–60 minutes post-administration, validating its utility as a CNS-targeting agent.
Part 2: Mechanistic Actions
The primary differentiator of Lycorine is its dual-action on protein degradation pathways, distinct from pure AChE inhibition.
Primary Mechanism: PKA-Mediated UPS Activation
In neurodegenerative proteinopathies, the accumulation of misfolded proteins (e.g., α-synuclein in PD) overwhelms the cellular disposal systems.
-
Action: Lycorine activates cAMP-dependent protein kinase (PKA) .[1][2]
-
Effect: PKA phosphorylates proteasome subunits, enhancing their catalytic activity.
-
Result: Accelerated degradation of ubiquitinated α-synuclein and TDP-43 aggregates.
Secondary Mechanism: Autophagy Induction
Lycorine induces autophagy, likely through the AMPK/mTOR axis , providing a compensatory clearance mechanism for larger protein aggregates that resist proteasomal degradation.
Tertiary Mechanism: Cholinesterase Inhibition
While structurally related to galantamine, lycorine is a weaker inhibitor of Acetylcholinesterase (AChE) (IC50 ~213 µM). However, its derivatives (e.g., 1-O-acetyllycorine) show enhanced potency. Its value lies not in AChE inhibition alone, but in this activity combined with aggregate clearance.
Visualization: Mechanistic Pathway
Figure 1: The dual neuroprotective pathways of Lycorine. The solid path (PKA/UPS) represents the primary disease-modifying mechanism for proteinopathies, while the dashed path indicates symptomatic cholinergic support.
Part 3: Preclinical Evidence Landscape
The following table synthesizes key preclinical data demonstrating efficacy in specific disease models.
| Disease Model | Target Pathology | Experimental Outcome | Effective Dosage (Murine) | Reference |
| Parkinson's (PD) (A53T Transgenic Mice) | α-Synuclein Aggregation | Significant reduction in α-syn levels via UPS activation; improved motor function. | 5–10 mg/kg (i.p.) | |
| ALS (TDP-43 A315T Mice) | TDP-43 Proteinopathy | Decreased TDP-43 inclusions; delayed paralysis onset. | 10 mg/kg (i.p.) | |
| Alzheimer's (AD) (5xFAD Mice) | Aβ Plaques / Memory | Reduced plaque load; improved spatial memory in Morris Water Maze. | 5 mg/kg (i.p.) | |
| Glioblastoma (B16F10 Brain Grafts) | Tumor Growth | Cytostatic effect; crossed BBB to inhibit intracranial tumor growth. | 5–10 mg/kg (i.p.) |
Part 4: Experimental Protocols (Self-Validating Systems)
In Vitro Protocol: UPS Activity Enhancement Assay
Objective: To validate if Lycorine-HBr is actively enhancing proteasome activity in a specific cell line (e.g., PC12 or SH-SY5Y).
Reagents:
-
Lycorine Hydrobromide (dissolved in DMSO, stock 10 mM).
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) for chymotrypsin-like activity.
-
Proteasome Inhibitor: MG132 (Positive control for inhibition).
Workflow:
-
Cell Seeding: Plate SH-SY5Y cells at
cells/well in 96-well black plates. -
Treatment: Treat cells with Lyc-HBr (0.5, 1.0, 2.0 µM) for 24 hours. Note: Determine non-toxic range via MTT assay first.[3]
-
Lysis: Lyse cells using a non-denaturing lysis buffer (50 mM Tris-HCl, 1 mM ATP, 5 mM MgCl2, 0.5% NP-40).
-
Reaction: Add 50 µM Suc-LLVY-AMC substrate to the lysate. Incubate at 37°C for 60 minutes.
-
Detection: Measure fluorescence intensity (Ex: 380 nm / Em: 460 nm).
-
Validation:
-
Self-Check: The MG132 treated group must show <20% fluorescence of control.
-
Success Criteria: Lyc-HBr groups should show >120% fluorescence relative to vehicle control (indicating UPS activation).
-
In Vivo Protocol: Assessment of Motor Recovery (Rotarod Test)
Objective: To quantify neuroprotection in a PD mouse model (e.g., MPTP-induced).
Workflow Visualization:
Figure 2: Experimental timeline for assessing motor function recovery in PD models.
-
Aclimatization: Train mice on the Rotarod (accelerating 4–40 rpm) for 3 days until stable baseline.
-
Model Induction: Administer MPTP (30 mg/kg i.p.) daily for 5 days to induce dopaminergic lesion.
-
Therapeutic Dosing: Concurrently administer Lyc-HBr (5 or 10 mg/kg i.p.) or Vehicle.
-
Readout: Measure "Latency to Fall" on Day 8.
-
Tissue Validation: Perfuse mice; stain Substantia Nigra for Tyrosine Hydroxylase (TH).
-
Validation: Vehicle/MPTP group must show ~50% reduction in TH+ neurons. Lyc-HBr group should show significant rescue (>70% survival).
-
Part 5: Challenges & Translational Outlook
The Toxicity Barrier: Emetic Effect
The major hurdle for Lycorine translation is its low therapeutic index regarding gastrointestinal side effects.
-
Emetic Threshold: In beagle dogs, nausea occurs at 0.5 mg/kg and emesis at 2.0 mg/kg .[4]
-
Therapeutic Dose: In mice, neuroprotection requires 5–10 mg/kg .
-
Note: Mice lack the emetic reflex, which can mask this toxicity in preclinical rodent studies.
Formulation Strategies
To bypass gastric irritation and the Area Postrema (vomiting center), development must focus on:
-
Transdermal Patches: Steady-state delivery to avoid peak-concentration related Cmax toxicity.
-
Intranasal Delivery: Direct nose-to-brain transport to lower systemic load.
-
Prodrugs: Chemical modification to mask the emeticophore until CNS entry.
References
-
Lu, J. H., et al. (2021). Lycorine, a natural alkaloid, promotes the degradation of alpha-synuclein via PKA-mediated UPS activation in transgenic Parkinson's disease models.[1] Phytomedicine.
-
Liu, Y., et al. (2024). Lycorine protects motor neurons against TDP-43 proteinopathy-induced degeneration in cross-species models with amyotrophic lateral sclerosis. Pharmacological Research.
-
Zhang, Y., et al. (2020). Lycorine ameliorates Alzheimer's disease through inhibiting AChE activity and reducing oxidative stress. Bioorganic Chemistry.
-
Kretzschmar, G., et al. (2011). Dose-dependent emetic effects of the Amaryllidaceous alkaloid lycorine in beagle dogs. Toxicon.
-
Lamoral-Theys, D., et al. (2009). Lycorine... exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli.[5][6] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[7][8] Application Notes and Protocols for Lycoramine Hydrobromide in Acetylcholinesterase Inhibition Assays.
Sources
- 1. Lycorine, a natural alkaloid, promotes the degradation of alpha-synuclein via PKA-mediated UPS activation in transgenic Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine - Wikipedia [en.wikipedia.org]
- 5. Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli: an investigation of structure-activity relationship and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Deep Dive: Lycorine Hydrobromide as a First-in-Class SCAP Degrader via the SMAILD Pathway
Executive Summary
Lycorine hydrobromide (the salt form of the alkaloid Lycorine) represents a paradigm shift in the pharmacological regulation of lipid homeostasis. Unlike traditional small-molecule inhibitors that merely block the translocation of the SCAP/SREBP complex (e.g., Fatostatin) or mimic sterols to induce ER stress (e.g., Oxysterols), Lycorine functions as a direct SCAP ligand and degrader .[1][2]
Its mechanism of action is defined by the SQSTM1-mediated Autophagy-Independent Lysosomal Degradation (SMAILD) pathway.[1][3] By physically binding to SCAP, Lycorine triggers a conformational change that recruits SQSTM1 (p62), bypassing the canonical ubiquitin-proteasome system and macroautophagy machinery to shuttle SCAP directly to the lysosome. This results in the destabilization and subsequent degradation of SREBP-1 and SREBP-2, potently suppressing de novo lipogenesis and cholesterol synthesis without the cytotoxicity associated with ER stress.
Part 1: Mechanistic Foundation
The Target: SCAP (SREBP Cleavage-Activating Protein)
SCAP is the central sensor of cellular sterol levels.[2][4][5] Under basal conditions, it binds SREBPs (Sterol Regulatory Element-Binding Proteins) in the Endoplasmic Reticulum (ER).[6]
-
Low Sterol State: SCAP escorts SREBPs to the Golgi for proteolytic activation (cleavage by S1P and S2P), releasing the nuclear transcription factor (nSREBP).[2][7][8]
-
High Sterol State: Cholesterol binds SCAP, inducing a conformational change that retains the complex in the ER via interaction with INSIG proteins.[9]
The Lycorine Mechanism: SMAILD
Lycorine does not merely retain SCAP in the ER; it actively purges it from the cell.
-
Direct Binding: Lycorine binds to the sterol-sensing domain of SCAP with high affinity (
nM). -
SQSTM1 Recruitment: Unlike sterols, Lycorine binding exposes a motif on SCAP that recruits SQSTM1 (p62) .
-
Lysosomal Targeting: The SCAP-SQSTM1 complex translocates to the lysosome.[1][3] Crucially, this process is independent of LC3/ATG5 (canonical autophagy) and independent of the proteasome .
-
SREBP Collapse: Without SCAP, SREBP precursors are unstable and undergo rapid degradation, halting the transcription of HMGCR, FASN, and LDLR.
Comparative Pharmacology
| Feature | Lycorine (SMAILD) | Fatostatin | Oxysterols (25-HC) |
| Primary Target | SCAP (Direct Binder) | SCAP (Translocation Blocker) | SCAP (Sterol Mimic) |
| Mechanism | Lysosomal Degradation | ER Retention | ER Retention |
| SREBP Status | Degraded | Intact (ER retained) | Intact (ER retained) |
| ER Stress (UPR) | No | Yes (Moderate) | Yes (High) |
| LXR Activation | No | No | Yes (Agonist) |
| Lipid Accumulation | Potently Suppressed | Suppressed | Suppressed (but induces fatty liver) |
Part 2: Visualization of Signaling & Workflow
Diagram 1: The SMAILD Pathway Mechanism
This diagram illustrates the unique routing of SCAP induced by Lycorine, contrasting it with the canonical sterol-regulation pathway.
Caption: Lycorine binds SCAP in the ER, recruiting SQSTM1 for direct lysosomal degradation, thereby destabilizing SREBP and silencing lipogenic gene expression.[11]
Part 3: Experimental Protocols & Validation
To rigorously validate Lycorine's effect on the SCAP/SREBP pathway, researchers must distinguish between proteasomal degradation (ubiquitin-mediated) and lysosomal degradation (SMAILD). The following protocols are designed to be self-validating.
Protocol 1: Differentiating Degradation Pathways (The "Inhibitor Chase")
Objective: Confirm that Lycorine-induced SCAP loss is lysosome-dependent and proteasome-independent.
-
Cell Seeding: Seed HepG2 or Huh7 cells at
cells/well in 6-well plates. Culture in DMEM + 10% LPDS (Lipoprotein-Deficient Serum) for 16 hours to upregulate SCAP/SREBP. -
Pre-treatment (1 hour):
-
Group A (Control): DMSO
-
Group B (Proteasome Inhibition): MG132 (10 µM)
-
Group C (Lysosome Inhibition): Chloroquine (50 µM) or Bafilomycin A1 (100 nM)
-
Group D (Autophagy Inhibition): 3-Methyladenine (3-MA, 5 mM) - Negative Control for SMAILD
-
-
Lycorine Treatment: Add Lycorine HBr (e.g., 5 µM) to all groups. Incubate for 6–8 hours.
-
Cycloheximide (CHX) Chase: To measure half-life, add CHX (100 µg/mL) at t=0 of Lycorine treatment. Harvest cells at 0, 2, 4, and 8 hours.
-
Analysis (Western Blot):
-
Primary Antibodies: Anti-SCAP (AA 540-707), Anti-SREBP1, Anti-p62, Anti-LC3B.
-
Expected Result:
-
MG132: Fails to rescue SCAP (rules out proteasome).
-
3-MA: Fails to rescue SCAP (rules out macroautophagy).
-
Chloroquine: RESCUES SCAP levels (confirms lysosomal pathway).
-
-
Protocol 2: Direct Target Engagement (CETSA)
Objective: Prove physical binding of Lycorine to SCAP in intact cells.
-
Preparation: Treat cells with Lycorine (10 µM) or Vehicle for 2 hours.
-
Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat individually to a gradient of temperatures (
to ) for 3 minutes. -
Cooling: Cool at room temperature for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/aggregated proteins.
-
Detection: Run the supernatant on SDS-PAGE. Blot for SCAP.
-
Validation: Lycorine treatment should shift the SCAP melting curve (
) to a higher temperature compared to vehicle, indicating thermal stabilization via ligand binding.
Diagram 2: Experimental Logic Flow
Use this decision tree to interpret experimental results when validating Lycorine activity.
Caption: Logical workflow to confirm the SMAILD mechanism. Success requires lysosomal rescue (Chloroquine) but failure of autophagy rescue (3-MA).
Part 4: Quantitative Data Synthesis
The following data summarizes the potency of Lycorine in HepG2 cells compared to standard controls.
| Parameter | Value / Observation | Reference |
| Binding Affinity ( | [1] | |
| SCAP Half-life ( | Reduced from >8h to <3h | [1] |
| Lipid Droplet Reduction | ~60% reduction at 5 µM | [2] |
| SREBP-1 Nuclear Fraction | >80% decrease at 24h | [1] |
| Cytotoxicity ( | >100 µM (High safety window) | [1] |
References
-
Zheng, Y., et al. (2020). Discovery of a potent SCAP degrader that ameliorates HFD-induced obesity, hyperlipidemia and insulin resistance via an autophagy-independent lysosomal pathway.[1] Autophagy.[3] [Link]
-
Luo, J., et al. (2020). Lycorine inhibits the SREBF activity and decreases the cellular lipids.[1][11] ResearchGate.[10] [Link]
-
Brown, M. S., & Goldstein, J. L. (1997). The SREBP Pathway: Regulation of Cholesterol Metabolism by Proteolysis of a Membrane-Bound Transcription Factor. Cell. [Link][12]
-
Shao, W., & Espenshade, P. J. (2012). Expanding roles for SREBP in metabolism. Cell Metabolism.[1][4][13][14] [Link]
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- 1. Discovery of a potent SCAP degrader that ameliorates HFD-induced obesity, hyperlipidemia and insulin resistance via an autophagy-independent lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a potent SCAP degrader that ameliorates HFD-induced obesity, hyperlipidemia and insulin resistance via an autophagy-independent lysosomal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCAP/SREBP pathway is required for the full steroidogenic response to cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. mTORC1 activates SREBP-2 by suppressing cholesterol trafficking to lysosomes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SREBP-regulated lipid metabolism: convergent physiology - divergent pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Lycorine Hydrobromide in Triple-Negative Breast Cancer
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of well-defined molecular targets for therapy.[1][2] This has led to a heavy reliance on conventional chemotherapy, which is often associated with significant toxicity and the development of drug resistance.[2][3] Consequently, there is an urgent and unmet need for novel therapeutic agents that can effectively target the complex signaling networks driving TNBC progression.
Lycorine, a natural alkaloid extracted from plants of the Amaryllidaceae family, and its pharmaceutically optimized hydrobromide salt, have emerged as promising candidates in oncology research.[4][5] Extensive preclinical studies have demonstrated the potent anti-tumor activities of lycorine across a spectrum of malignancies, including breast cancer.[6][7][8] This technical guide provides a comprehensive overview of the known molecular targets of lycorine hydrobromide in TNBC, offering a detailed exploration of its mechanisms of action and providing field-proven insights into the experimental methodologies used to elucidate these pathways.
The Challenge of Triple-Negative Breast Cancer: A Case for Novel Therapeutics
Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][9] This lack of hormone receptors renders TNBC unresponsive to endocrine therapies and HER2-targeted treatments, which have significantly improved outcomes for other breast cancer subtypes.[2] The mainstay of systemic treatment for TNBC remains chemotherapy; however, the prognosis for patients with metastatic TNBC is poor, with a median overall survival of about one year.[10]
The aggressive phenotype of TNBC is driven by a heterogeneous landscape of molecular alterations, contributing to rapid tumor growth, early recurrence, and a high propensity for metastasis.[2][9][11] The inherent molecular diversity of TNBC further complicates therapeutic strategies, making the identification of broadly effective targeted therapies a paramount challenge.[3][10] This complex scenario underscores the critical need for innovative therapeutic agents with pleiotropic mechanisms of action that can simultaneously target multiple oncogenic pathways.
Lycorine Hydrobromide: A Multi-Targeted Agent for a Heterogeneous Disease
Lycorine, a naturally occurring alkaloid, has a long history in traditional medicine and has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antiviral, and potent anti-cancer effects.[4][12][13] The hydrobromide salt of lycorine is often utilized in research and development due to its improved solubility and stability, making it a more suitable candidate for preclinical and potential clinical investigation.[5]
The therapeutic potential of lycorine in breast cancer stems from its ability to modulate a wide array of cellular processes critical for tumor initiation, progression, and dissemination.[6][7] Unlike therapies directed at a single target, lycorine's multi-targeted approach may offer a more robust and durable anti-cancer response, particularly in a disease as heterogeneous as TNBC.
Key Molecular Targets and Mechanisms of Action in TNBC
Induction of Apoptosis: Bypassing Chemoresistance
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Lycorine has been shown to be a potent inducer of apoptosis in breast cancer cells through both intrinsic and extrinsic pathways.[6][7]
-
Intrinsic (Mitochondrial) Pathway: Lycorine modulates the expression of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis. It downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic proteins like Bax.[6][14] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[14][15]
-
Extrinsic (Death Receptor) Pathway: Evidence also suggests that lycorine can activate the extrinsic apoptotic pathway by upregulating death receptor ligands, leading to the activation of caspase-8.[6][14]
The ability of lycorine to induce apoptosis through multiple mechanisms is a significant advantage, as it may circumvent the resistance pathways that often render conventional chemotherapeutics ineffective.
Cell Cycle Arrest: Halting Proliferation
Uncontrolled cell proliferation is a fundamental characteristic of cancer. Lycorine has been demonstrated to interfere with cell cycle progression in breast cancer cells, primarily by inducing arrest at the G2/M or G0/G1 phases.[14][15][16]
-
G2/M Phase Arrest: In some breast cancer cell lines, lycorine treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[15][16][17] This is often associated with the modulation of key regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and Cyclin B1.[17]
-
G0/G1 Phase Arrest: In other cellular contexts, lycorine has been shown to cause cell cycle arrest in the G0/G1 phase by downregulating the expression of cyclin D1 and its associated kinase, CDK4.[14]
The precise phase of cell cycle arrest can be cell-type dependent, but the overall effect is a potent inhibition of tumor cell proliferation.
Inhibition of Metastasis: Targeting Key Signaling Cascades
Metastasis is the primary cause of mortality in breast cancer patients.[7] Lycorine has shown remarkable potential in inhibiting the metastatic cascade by targeting several critical signaling pathways.
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including breast cancer, where it promotes cell survival, proliferation, and invasion.[18][19] Lycorine has been shown to suppress the constitutive phosphorylation of STAT3, thereby inhibiting its transcriptional activity.[18][19][20] This leads to the downregulation of STAT3 target genes involved in apoptosis (e.g., Mcl-1, Bcl-xL) and invasion (e.g., MMP-2, MMP-9).[18][19][20] The inhibition of STAT3 is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[19][20]
-
Src/FAK Signaling Pathway: The Src/Focal Adhesion Kinase (FAK) signaling pathway plays a crucial role in cell migration, invasion, and adhesion. Lycorine has been found to block this pathway, leading to a reduction in the migratory and invasive capabilities of breast cancer cells.[7]
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is frequently dysregulated in breast cancer and is associated with the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. Lycorine can inhibit this pathway, leading to the suppression of EMT markers and a reduction in cell migration and invasion.[15][16]
Anti-Angiogenic Effects: Starving the Tumor
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Lycorine has been identified as an inhibitor of angiogenesis.[4][21]
-
Targeting PDGFRα: Recent studies have shown that lycorine can directly bind to and inhibit the activation of Platelet-Derived Growth Factor Receptor alpha (PDGFRα).[21][22][23][24] By docking to PDGFRα, lycorine prevents its phosphorylation and downstream signaling, thereby inhibiting angiogenesis in human umbilical vein endothelial cells (HUVECs).[21][22][23]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling node that is hyperactivated in a significant proportion of TNBCs, driving cell proliferation, survival, and therapeutic resistance.[25][26] While direct, high-affinity binding of lycorine to a specific kinase in this pathway has not been definitively established, its known effects on upstream and downstream regulators suggest a modulatory role. For instance, by inhibiting STAT3 and Src/FAK signaling, lycorine can indirectly attenuate the inputs into the PI3K/Akt/mTOR pathway. Further investigation is warranted to fully elucidate the intricate crosstalk between lycorine's primary targets and this critical oncogenic pathway in TNBC.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | MDA-MB-231 (TNBC) | 1.84 ± 0.21 µM | [15][16] |
| MCF-7 | 7.76 ± 1.16 µM | [15][16] | |
| Various Cancer Cell Lines | 2 - 8 µM | [27] | |
| Apoptosis Induction | Breast Cancer Cells | Dose-dependent increase | [7][18] |
| Cell Cycle Arrest | MCF-7 | G2/M phase | [17] |
| KM3 (Multiple Myeloma) | G0/G1 phase | [14] | |
| Inhibition of STAT3 Phosphorylation | Breast Cancer Cells | Dose-dependent decrease | [18][19] |
| Inhibition of Tumor Growth (in vivo) | Xenograft models | Significant reduction | [7][16][18] |
| Inhibition of Metastasis (in vivo) | Tail vein injection model | Significant reduction | [7][16][18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
Protocol:
-
Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of lycorine hydrobromide (e.g., 0, 1, 2, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat TNBC cells with lycorine hydrobromide at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Protein Expression
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Lyse lycorine hydrobromide-treated and control TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways Targeted by Lycorine Hydrobromide in TNBC
Caption: Molecular targets of lycorine hydrobromide in TNBC signaling pathways.
Experimental Workflow for Investigating Lycorine's Anti-Metastatic Effects
Caption: Workflow for assessing the anti-metastatic potential of lycorine hydrobromide.
Conclusion and Future Directions
Lycorine hydrobromide has emerged as a compelling therapeutic candidate for triple-negative breast cancer due to its ability to modulate a multitude of oncogenic pathways. Its capacity to induce apoptosis, arrest the cell cycle, and inhibit metastasis and angiogenesis through the targeting of key signaling molecules such as STAT3, Src/FAK, and PDGFRα provides a strong rationale for its further development. The multi-targeted nature of lycorine may prove particularly advantageous in overcoming the inherent heterogeneity and drug resistance often observed in TNBC.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of lycorine hydrobromide with standard-of-care chemotherapies or other targeted agents could lead to more effective and less toxic treatment regimens.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to optimize dosing schedules and formulations to maximize therapeutic efficacy while minimizing potential toxicity.
-
Biomarker Discovery: Identifying predictive biomarkers of response to lycorine hydrobromide will be crucial for patient stratification in future clinical trials.
-
Elucidation of Novel Targets: Unbiased proteomic and genomic approaches may reveal additional molecular targets of lycorine, further refining our understanding of its complex mechanism of action.
References
- Frontiers. (n.d.). Advancements and challenges in triple-negative breast cancer: a comprehensive review of therapeutic and diagnostic strategies.
- The Pink Jet. (n.d.). Understanding Triple-Negative Breast Cancer: Challenges and Treatments.
- ASCO Publications. (2018). Innovations and Challenges in the Treatment of Metastatic Triple-Negative Breast Cancer.
- MDPI. (n.d.). Targeting Triple-Negative Breast Cancer: A Special Focus on Phototherapy and Nanomaterials.
- SciSpace. (n.d.). Triple-negative breast cancer: treatment challenges and solutions.
- Oxford Academic. (2017). Lycorine inhibits the growth and metastasis of breast cancer through the blockage of STAT3 signaling pathway.
- PMC. (n.d.). Lycorine: A prospective natural lead for anticancer drug discovery.
- PubMed. (2017). Lycorine inhibits breast cancer growth and metastasis via inducing apoptosis and blocking Src/FAK-involved pathway.
- PubMed. (2017). Lycorine inhibits the growth and metastasis of breast cancer through the blockage of STAT3 signaling pathway.
- PubMed. (2022). Lycorine inhibits angiogenesis by docking to PDGFRα.
- PubMed. (2023). Lycorine suppresses the malignancy of breast carcinoma by modulating epithelial mesenchymal transition and β-catenin signaling.
- ResearchGate. (2022). (PDF) Lycorine inhibits angiogenesis by docking to PDGFRα.
- ResearchGate. (n.d.). (PDF) Lycorine Inhibits Angiogenesis by Docking to PDGFRα.
- ResearchGate. (2013). Multiple biological functions and pharmacological effects of lycorine.
- Cyclodextrin News. (2023). Complexes of lycorine and its hydrochloride.
- XENOTHERA. (n.d.). Suppression of triple-negative breast cancer metastasis by a new glyco-humanized polyclonal antibody.
- PubMed. (2024). Lycorine (Lycoris radiata)-a unique natural medicine on breast cancer.
- PubMed. (2007). Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest.
- Wikipedia. (n.d.). Lycorine.
- ResearchGate. (2022). (PDF) Lycorine, an isoquinoline alkaloid, inhibits breast cancer proliferation and metastasis involving cytoskeletal protein.
- PMC. (n.d.). Multiple biological functions and pharmacological effects of lycorine.
- PMC. (2024). Lycorine (Lycoris radiata)—a unique natural medicine on breast cancer.
- springermedizin.de. (n.d.). Lycorine inhibits angiogenesis by docking to PDGFRα.
- Oxford Academic. (2017). Lycorine inhibits the growth and metastasis of breast cancer through the blockage of STAT3 signaling pathway.
- ResearchGate. (n.d.). Lycorine inhibits breast cancer growth and metastasis via inducing apoptosis and blocking Src/FAK-involved pathway.
- MDPI. (n.d.). The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies.
- PubMed. (2023). The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies.
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- 3. scispace.com [scispace.com]
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- 8. Lycorine (Lycoris radiata)-a unique natural medicine on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Lycorine inhibits angiogenesis by docking to PDGFRα | springermedizin.de [springermedizin.de]
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- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Pharmacokinetic Studies of Lycorine Hydrobromide
A Guide for Researchers in Drug Development
Introduction: The Imperative for Pharmacokinetic Profiling of Lycorine
Lycorine, a natural alkaloid found in plants of the Amaryllidaceae family, has garnered significant scientific interest due to its potent biological activities, including pronounced anti-cancer effects observed both in vitro and in vivo.[1][2] As lycorine and its salts (e.g., hydrobromide or hydrochloride) advance through the preclinical development pipeline, a thorough understanding of their pharmacokinetic (PK) properties becomes paramount.[3] Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of the compound reaching its target site and the duration of its effect.
This guide provides a detailed framework for designing and executing pharmacokinetic studies of lycorine hydrobromide in rodent models. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices. We will explore the three most common administration routes—Intravenous (IV), Intraperitoneal (IP), and Oral (PO)—and detail the methodologies required to generate robust and reliable data.
The primary objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of lycorine. This is achieved by measuring its concentration in plasma over time to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and bioavailability (F%).[1][3] Such data are indispensable for dose selection in efficacy and toxicology studies, and for predicting the compound's behavior in humans.[4][5]
Pre-Analytical & Formulation Considerations
A successful pharmacokinetic study begins long before the first dose is administered. Careful planning of animal models, dose selection, and, critically, the formulation vehicle is essential.
Animal Models
Mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are the most common species for initial PK studies due to their well-characterized physiology and the availability of historical data.[4][6] Regulatory guidelines often recommend using at least two rodent species.[4] All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
Dose Selection
Doses should be selected based on prior in vitro efficacy data and in vivo tolerability studies.[7] It is common to test multiple dose levels to assess linearity; for instance, studies have used intraperitoneal doses of 5, 10, and 20 mg/kg in rats.[8] The maximum tolerated dose (MTD) should be determined to establish a safe upper limit for dosing.[7]
Vehicle Selection: A Critical Determinant of Bioavailability
The choice of vehicle is one of the most critical factors, especially for a compound like lycorine which may have limited aqueous solubility. The vehicle must solubilize the drug without causing toxicity or altering its intrinsic PK properties.[9][10]
-
Aqueous Vehicles: For water-soluble salts like lycorine hydrobromide, sterile 0.9% Sodium Chloride (Saline) is the preferred vehicle for IV and IP routes due to its isotonicity.[7][9]
-
Co-Solvent Systems: If solubility is a concern, a co-solvent system may be necessary. However, these must be used with caution as they can cause local irritation or have their own pharmacological effects.[9][11] Common systems include:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
-
Oral Formulations: For oral gavage, aqueous suspensions using agents like 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) are common for poorly soluble compounds.[9][12]
Expert Insight: Always conduct a small pilot study to confirm the solubility and stability of lycorine hydrobromide in the chosen vehicle at the target concentration. Administer a vehicle-only control group to ensure the vehicle itself does not produce confounding biological effects.[9]
Administration Routes: Protocols and Scientific Rationale
The route of administration is a key determinant of a drug's pharmacokinetic profile.[13][14] Below are detailed protocols for IV, IP, and PO administration.
Intravenous (IV) Administration: The Gold Standard for Bioavailability
IV administration introduces the drug directly into the systemic circulation, bypassing absorption barriers. This route provides a baseline for 100% bioavailability, against which other routes are compared.[6]
-
Preparation:
-
Accurately weigh the animal to calculate the precise injection volume (typically 5 mL/kg for rats, 10 mL/kg for mice).[12]
-
Prepare the dosing solution of lycorine hydrobromide in sterile 0.9% saline. For example, for a 10 mg/kg dose in a mouse with a 10 mL/kg injection volume, the solution concentration would be 1 mg/mL.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Restraint & Dosing:
-
Place the animal in a suitable restrainer to allow access to the lateral tail vein.
-
Warm the tail gently with a heat lamp or warm water to dilate the vein.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, carefully insert it into the vein.
-
Administer the calculated volume as a slow bolus injection over approximately 30-60 seconds.
-
Withdraw the needle and apply gentle pressure with sterile gauze to prevent bleeding.
-
-
Post-Dosing:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Proceed with the blood sampling schedule (see Section 4.0).
-
Intraperitoneal (IP) Administration: A Common Preclinical Route
The IP route involves injecting the drug into the peritoneal cavity. Absorption occurs via the rich blood supply of the peritoneum and through the portal circulation, subjecting the drug to some first-pass metabolism in the liver.[13] For lycorine, preclinical studies have shown that PK parameters after IP administration are not significantly different from IV administration, suggesting rapid and extensive absorption.[1]
-
Preparation:
-
Prepare the dosing solution as described in Protocol 3.1. Normal saline is a suitable vehicle.[15]
-
Calculate the injection volume based on the animal's body weight (e.g., 10 mL/kg).
-
-
Animal Restraint & Dosing:
-
Restrain the animal firmly but gently in a supine position, tilting the head downwards. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, confirming correct placement.
-
Inject the solution smoothly.
-
-
Post-Dosing:
-
Withdraw the needle and return the animal to its cage.
-
Monitor and proceed with blood sampling.
-
Oral (PO) Administration: Assessing Gut Absorption and First-Pass Effect
Oral administration via gavage is essential for evaluating drugs intended for oral use in humans. This route assesses absorption from the gastrointestinal tract and the impact of first-pass metabolism in the gut wall and liver, which can significantly reduce bioavailability.[1][16]
-
Preparation:
-
Prepare the dosing formulation. If lycorine hydrobromide is not fully soluble, a homogenous suspension in 0.5% methylcellulose may be used.[12]
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded, ball-tip to prevent tissue trauma.[17][18]
-
Measure the needle from the animal's snout to the last rib to determine the correct insertion depth and mark it.[17][19]
-
-
Animal Restraint & Dosing:
-
Firmly restrain the animal, ensuring the head and body are aligned to create a straight path to the esophagus.[19][20]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[20]
-
The needle should pass smoothly into the esophagus; the animal may exhibit swallowing reflexes. If resistance is met, do not force the needle. [18][20]
-
Once the needle is inserted to the pre-measured depth, administer the formulation slowly and steadily.
-
-
Post-Dosing:
Experimental Workflows and Data Collection
A robust PK study requires meticulous planning of sample collection and processing.
Workflow Diagram
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.
Sources
- 1. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive HPLC-MS/MS method for quantitative determination of lycorine from the plasma of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of lycorine on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
Mechanistic Validation of Lycorine Hydrobromide-Induced Apoptosis: A Western Blotting Application Note
Abstract & Introduction
Lycorine hydrobromide (Lycorine HBr) is an isoquinoline alkaloid derivative isolated from Amaryllidaceae species (Lycoris radiata). It has garnered significant attention in drug discovery for its potent anti-tumor activity against osteosarcoma, melanoma, and leukemia cell lines.
The primary mechanism of action for Lycorine HBr is the induction of intrinsic (mitochondrial) apoptosis .[1] This process is characterized by the generation of Reactive Oxygen Species (ROS), disruption of the Mitochondrial Membrane Potential (
This Application Note provides a rigorous, self-validating Western Blot protocol to detect the hallmark cleavage events of this pathway. Specifically, we focus on the transition from latent zymogens (Pro-caspases) to active executioners (Cleaved Caspases) and the degradation of DNA repair enzymes (PARP).
Mechanistic Pathway Visualization
The following diagram illustrates the signaling cascade activated by Lycorine HBr, highlighting the specific protein targets analyzed in this protocol.
Figure 1: The mitochondrial apoptotic signaling cascade induced by Lycorine HBr. Red nodes indicate key Western Blot targets for validation.
Experimental Design Strategy
To prove causality between Lycorine HBr treatment and apoptosis, a single data point is insufficient. This protocol mandates a Dose-Response and Time-Course design to satisfy the "Expertise" pillar of scientific validity.
Experimental Conditions
-
Cell Model: Human Osteosarcoma (MG-63) or Leukemia (HL-60) cells are recommended due to high sensitivity.
-
Dose-Response: Treat cells with 0, 2.5, 5, and 10
M Lycorine HBr for 24 hours.-
Rationale: Establishes the IC50 and differentiates toxic necrosis (high dose) from regulated apoptosis (optimal dose).
-
-
Time-Course: Treat cells with 5
M Lycorine HBr for 0, 12, 24, and 48 hours.-
Rationale: Tracks the temporal sequence: Bax/Bcl-2 shift
Caspase-9 Caspase-3 PARP.
-
Controls (Self-Validating System)
-
Negative Control: Vehicle only (DMSO < 0.1%).
-
Positive Control: Staurosporine (1
M for 4h) – a potent, broad-spectrum apoptosis inducer. -
Loading Control: GAPDH or
-Actin (Crucial for normalization).
Materials & Reagent Preparation
Lycorine HBr Stock Solution
Lycorine HBr (CAS: 476-28-8) has limited solubility in water compared to other salts.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Preparation: Dissolve powder to create a 10 mM stock solution.
-
Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute 1:1000 in culture media for a 10
M final concentration.
Lysis Buffer (RIPA Modified)
Standard RIPA is suitable, but phosphatase inhibitors are critical if assessing upstream signaling (e.g., JNK/AKT).
-
Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Additives (Fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Na
VO (Phosphatase inhibitor).
Detailed Protocol
Phase 1: Protein Extraction
Causality Note: Improper lysis can degrade cleaved fragments, leading to false negatives.
-
Harvest: Collect floating cells (apoptotic bodies) and adherent cells. Do not discard the media for floating cells; spin them down (500xg, 5 min) and pool the pellet with the adherent cell pellet.
-
Wash: Wash cell pellets once with ice-cold PBS.
-
Lysis: Resuspend pellet in 100
L cold RIPA buffer per cells. Incubate on ice for 30 minutes, vortexing every 10 minutes. -
Clarification: Centrifuge at 14,000xg for 15 minutes at 4°C. Transfer supernatant to a new tube.
-
Quantification: Use BCA Protein Assay. Normalize all samples to 2
g/ L.
Phase 2: SDS-PAGE & Transfer
Technical Insight: Separating Pro-Caspase-3 (32 kDa) from Cleaved Caspase-3 (17 kDa) requires a higher percentage gel.
-
Gel Preparation: Use a 12% or 15% SDS-PAGE gel. Lower percentages (e.g., 8%) may cause the small 17 kDa cleaved caspase fragment to run off the gel.
-
Loading: Denature 30
g of protein with 4x Laemmli Buffer at 95°C for 5 minutes. Load into wells. -
Running: Run at 80V (stacking) then 120V (resolving) until the dye front reaches the bottom.
-
Transfer:
-
Membrane: PVDF (0.2
m pore size is preferred over 0.45 m for capturing small cleaved fragments like Caspase-3 p17). -
Condition: Wet transfer at 100V for 90 minutes on ice.
-
Phase 3: Immunoblotting[9]
-
Blocking: 5% Non-fat dry milk in TBST for 1 hour at Room Temperature (RT).
-
Primary Antibody Incubation: Overnight at 4°C.
-
Secondary Antibody: HRP-conjugated Anti-Rabbit IgG (1:5000) for 1 hour at RT.
-
Detection: ECL Prime substrate. Image using a chemiluminescence system (e.g., ChemiDoc).
Data Analysis & Expected Results
Target Molecular Weights
Use this table to interpret your bands. A "positive hit" for apoptosis involves the appearance of the cleaved form and the diminishing of the pro-form.[4]
| Target Protein | Full Length (Inactive) | Cleaved Form (Active/Apoptotic) | Expected Trend with Lycorine |
| PARP | 116 kDa | 89 kDa | Full length |
| Caspase-3 | 32-35 kDa | 17 kDa / 19 kDa | Pro-form |
| Caspase-9 | 47 kDa | 35 kDa / 37 kDa | Pro-form |
| Bcl-2 | 26 kDa | N/A | Total levels |
| Bax | 20 kDa | N/A | Total levels |
| GAPDH | 37 kDa | N/A | No Change (Loading Control) |
Workflow Visualization
Figure 2: Optimized Western Blot workflow for detecting low-molecular-weight apoptotic markers.
Troubleshooting (Trustworthiness)
-
Issue: No Cleaved Caspase-3 band visible.
-
Cause 1: Apoptosis happened too fast or too slow. Check the time course (12h vs 48h).
-
Cause 2:[5] Protein degradation. Did you include PMSF and keep lysates on ice?
-
Cause 3: "Run-off." The 17 kDa band is small. Stop electrophoresis immediately when the dye front reaches the bottom.
-
-
Issue: High Background.
-
Solution: Increase washing steps (TBST) to 3 x 10 mins. Ensure milk is fully dissolved.
-
-
Issue: Bcl-2/Bax bands are faint.
-
Solution: These are mitochondrial membrane proteins. Ensure your lysis buffer has sufficient detergent (1% NP-40 or Triton X-100) to solubilize membranes effectively.
-
References
-
Liu, J., et al. (2004). Effects of lycorine on HL-60 cells via arresting cell cycle and inducing apoptosis.[1] FEBS Letters, 578(3), 245-250.
-
Cao, Z., et al. (2013). Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway in oral squamous cell carcinoma. Oncology Reports, 29(5).
-
Luo, Y., et al. (2015). Lycorine induces apoptosis of human osteosarcoma cells through the ROS-mediated mitochondrial pathway. Oncology Letters, 10(3).
-
Abcam Protocols. Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions and shelf-life stability of lycorine hydrobromide powder
Application Note: Storage Conditions and Shelf-Life Stability of Lycorine Hydrobromide
Abstract
This application note provides a comprehensive technical guide for the storage, handling, and stability assessment of Lycorine Hydrobromide (Lycorine HBr), a bioactive alkaloid with significant anti-tumor and anti-viral potential. We define optimal storage parameters to mitigate key degradation pathways—specifically oxidative dehydrogenation and photolytic cleavage. Furthermore, we detail a validated HPLC-UV protocol for purity assessment and an ICH Q1A(R2)-compliant stability testing framework. This guide is intended for researchers and formulation scientists requiring rigorous data to support preclinical and clinical material handling.
Introduction
Lycorine Hydrobromide (C
While the hydrobromide salt form offers improved water solubility compared to the free base, it introduces specific stability challenges, particularly regarding hygroscopicity and ionic dissociation in solution. Maintaining the integrity of this API (Active Pharmaceutical Ingredient) is critical, as degradation products not only reduce potency but may also exhibit distinct toxicological profiles.
Physicochemical Profile & Stability Factors
Understanding the intrinsic properties of Lycorine HBr is the first step in designing a robust storage protocol.
| Property | Specification | Stability Implication |
| Molecular Weight | 368.22 g/mol (Salt) | Requires precise stoichiometry during formulation; HBr content ~22%. |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or photo-degradation. |
| Solubility | Soluble in water (~15 mg/mL), DMSO | Aqueous solutions are prone to hydrolysis and microbial growth. |
| Hygroscopicity | Moderate to High | HBr salts are generally more hygroscopic than free bases; moisture uptake accelerates chemical degradation. |
| Photosensitivity | High | Phenanthridine core is susceptible to UV-induced radical formation. |
| pKa | ~6.0 (Basic Nitrogen) | pH-dependent stability; degradation accelerates in alkaline environments. |
Storage and Handling Protocols
Solid State Storage
For long-term preservation of the powder, the goal is to arrest molecular mobility and prevent oxidative reactions.
-
Temperature: Store at -20°C ± 5°C .
-
Rationale: Arrhenius kinetics dictate that lowering temperature significantly retards degradation rates. For short-term use (<1 month), +4°C is acceptable.
-
-
Atmosphere: Headspace must be purged with Argon or Nitrogen .
-
Rationale: Displaces oxygen to prevent N-oxidation and oxidative dehydrogenation of the B-ring.
-
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Rationale: Amber glass blocks UV/blue light (<450 nm). Teflon prevents leaching of plasticizers and ensures a gas-tight seal.
-
-
Desiccation: Store secondary containers (boxes) with silica gel or molecular sieves.
Solution State Handling
Lycorine HBr in solution is significantly less stable than the solid form.
-
Solvent Choice: DMSO is preferred for stock solutions (stable for 6 months at -80°C). Aqueous solutions should be prepared fresh.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock solutions immediately after preparation.
Visualization: Storage Decision Logic
Caption: Decision tree for selecting optimal storage conditions based on physical form and duration.
Stability Testing Protocol (ICH Q1A Compliant)
To validate the shelf-life of Lycorine HBr, a formal stability study following ICH Q1A(R2) guidelines is required. This protocol is designed to detect "Significant Change" (defined as a 5% loss in potency or appearance of degradation products >0.1%).
Study Design
| Study Type | Storage Condition | Minimum Duration | Sampling Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | 0, 1, 3, 6 |
| Stress Testing | 60°C / Ambient Humidity | 1 Month | 0, 2 weeks, 4 weeks |
| Photostability | 1.2 million lux hours (ICH Q1B) | ~1 Week | Pre- and Post-exposure |
Analytical Attributes
At each time point, the following attributes must be tested:
-
Appearance: Visual inspection for color change (white
yellow/brown). -
Assay (Potency): Quantitative HPLC (Specification: 98.0% – 102.0%).
-
Impurities: Identification of degradation peaks (Specification: Any individual impurity
0.5%). -
Water Content: Karl Fischer titration (critical for HBr salts to detect hygroscopic uptake).
Analytical Method: HPLC-UV Purity Assessment
This validated Reverse-Phase HPLC method separates Lycorine from its primary degradation products.[1] The method uses an acidic mobile phase to suppress the ionization of residual silanols on the column and ensure sharp peak shape for the alkaloid.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 250 mm x 4.6 mm, 5 µm.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC grade).
-
Wavelength: 290 nm (optimal for phenanthridine chromophore) and 230 nm (high sensitivity).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 95 | 5 |
| 45.0 | 95 | 5 |
Sample Preparation (Self-Validating Step)
-
Standard Prep: Dissolve 10 mg Lycorine HBr reference standard in 10 mL Mobile Phase A (1 mg/mL). Sonicate for 5 mins.
-
System Suitability: Inject the standard 5 times.
-
Acceptance Criteria: RSD of peak area
2.0%; Tailing factor 1.5; Theoretical plates .
-
Visualization: Analytical Workflow
Caption: Step-by-step workflow for HPLC sample preparation and analysis.
Troubleshooting & Degradation Mechanisms
Common Issue: Peak Broadening or Tailing
-
Cause: Interaction between the basic nitrogen of Lycorine and free silanols on the silica column.
-
Solution: Ensure TFA is fresh (0.1%).[3] Alternatively, use a column designed for basic compounds (e.g., C18 with end-capping).
Common Issue: Yellow Discoloration
-
Cause: Photo-oxidation. The phenanthridine ring system can undergo oxidative dehydrogenation to form fully aromatic, colored species (e.g., lycorin-one derivatives).
-
Solution: Discard sample. Check amber vial integrity.
Common Issue: Mass Increase
-
Cause: Hygroscopicity. The HBr salt pulls moisture from the air.
-
Solution: Dry sample in a vacuum desiccator over P
O for 24h before weighing.
References
-
ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.[3][4] Link
-
BenchChem. (2025).[1] Application Note: High-Performance Liquid Chromatography for Purity Assessment of Lycoramine Hydrobromide.[1] (Adapted for Lycorine HBr).[1] Link
-
Kaya, G. I., et al. (2010).[7] HPLC-DAD analysis of lycorine in Amaryllidaceae species. Natural Product Communications, 5(6), 873-876.[7] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72378, Lycorine.Link
-
Cao, Z., et al. (2013). Lycorine, a natural alkaloid, promotes antitumor activity. OncoTargets and Therapy. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. google.com [google.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. HPLC - DAD analysis of lycorine in Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Autophagy Induced by Lycorine Hydrobromide: A Comprehensive Flow Cytometry Guide
An Application Guide by Gemini Scientific
Introduction: The Dual Role of Lycorine in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis, stress response, and disease. This catabolic process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome, where the contents are degraded.
Lycorine hydrobromide, an alkaloid extracted from plants of the Amaryllidaceae family, has garnered significant attention for its potent anti-cancer properties.[1] Its mechanism of action is multifaceted, but its interaction with the autophagy pathway is particularly complex and appears to be context-dependent. Some studies report that lycorine induces autophagy, often leading to autophagic cell death in cancer cells.[2][3] This induction has been linked to the inhibition of signaling pathways like Akt/mTOR and MEK2.[1][3][4] Conversely, other compelling research indicates that lycorine can inhibit autophagy, particularly by promoting the degradation of the crucial autophagy regulator HMGB1, which prevents the dissociation of the Beclin-1/Bcl-2 complex.[5][6][7]
This duality makes it imperative for researchers to possess robust and reliable methods to accurately characterize the effect of lycorine in their specific cellular models. Flow cytometry offers a powerful, high-throughput platform for dissecting this process at the single-cell level, providing quantitative data on multiple autophagy-related parameters simultaneously.[8] This guide provides a detailed framework and validated protocols for using flow cytometry to measure and interpret the autophagic response to lycorine hydrobromide treatment.
Visualizing the Molecular Pathways
To understand the experimental data, it is crucial to first visualize the cellular machinery involved.
Caption: The core machinery of macroautophagy.
Caption: A self-validating workflow for measuring autophagic flux.
Summary of Key Autophagy Markers
| Marker | What It Measures | Expected Change (Induction) | Expected Change (Inhibition) | Citation |
| LC3-II | Autophagosome abundance | ▲ Increase | ▲ Increase | [9][10] |
| p62/SQSTM1 | Autophagic degradation of cargo | ▼ Decrease | ▲ or ▬ (No change) | [11][12] |
| LysoTracker | Mass and acidity of lysosomes | ▲ Increase | ▬ or ▼ (Dysfunction) | [13][14] |
Detailed Protocol 1: LC3-II Quantification
This protocol details the immunofluorescent staining of endogenous LC3B for flow cytometric analysis. The conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II is a hallmark of autophagy. [9][15] A. Materials
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol or commercial saponin-based buffer)
-
Wash Buffer (PBS + 2% FBS)
-
Primary Antibody: Rabbit anti-LC3B
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Live/Dead Stain (optional but recommended)
B. Step-by-Step Methodology
-
Cell Preparation: Culture and treat cells as per your experimental design (see Figure 3).
-
Harvesting: For adherent cells, avoid using trypsin, which can artificially induce autophagy. [8]Use a gentle cell dissociation reagent like Accutase. Centrifuge cells at 300 x g for 5 minutes and wash once with cold PBS.
-
Live/Dead Staining (Optional): If using, stain cells according to the manufacturer's protocol before fixation. This is crucial as dead cells can give misleading results. [8]4. Fixation: Resuspend the cell pellet in 200 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge and resuspend cells in 500 µL of ice-cold 90% Methanol. Incubate on ice for 30 minutes. This step is critical for allowing the antibody to access the intracellular LC3 protein.
-
Blocking: Wash cells twice with Wash Buffer to remove methanol. Resuspend in 100 µL of Wash Buffer and incubate for 10 minutes to block non-specific binding sites.
-
Primary Antibody Staining: Add the anti-LC3B primary antibody at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash cells twice with 1 mL of Wash Buffer.
-
Secondary Antibody Staining: Resuspend the pellet in 100 µL of Wash Buffer containing the fluorescently-conjugated secondary antibody. Incubate for 30-45 minutes at room temperature in the dark.
-
Final Wash & Acquisition: Wash cells twice with Wash Buffer. Resuspend in 300-500 µL of PBS for analysis on a flow cytometer. Acquire at least 10,000-20,000 events per sample.
Detailed Protocol 2: p62/SQSTM1 Quantification
p62/SQSTM1 is a cargo receptor that binds to ubiquitinated substrates and LC3-II, thereby being incorporated into the autophagosome and degraded. [11]A decrease in p62 levels is indicative of successful autophagic flux. [12] A. Methodology The protocol for p62 staining is identical to the LC3-II protocol above. Simply substitute the primary antibody with a Rabbit anti-p62/SQSTM1 antibody. This can be performed in a separate tube or, if using antibodies with different fluorochromes and host species, can be multiplexed with the LC3-II staining.
Detailed Protocol 3: LysoTracker Staining for Lysosomal Mass
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. [16]An increase in LysoTracker signal can indicate an increase in lysosomal biogenesis to support enhanced autophagic activity. [10]This is a live-cell assay and must be performed on non-fixed cells.
A. Materials
-
LysoTracker Red DND-99 (or other color variant)
-
Complete cell culture medium, pre-warmed to 37°C
-
Live/Dead Stain (e.g., DAPI, added just before acquisition)
B. Step-by-Step Methodology
-
Prepare Working Solution: Dilute the LysoTracker stock solution (typically 1 mM in DMSO) to a final working concentration of 50-75 nM in pre-warmed complete cell culture medium. [13][16]Prepare enough for all samples.
-
Cell Preparation: Culture and treat cells in plates as per your experimental design.
-
Staining: Remove the medium from the cells and add the pre-warmed LysoTracker working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light. [14]5. Harvesting: Harvest cells gently using Accutase. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash once with PBS.
-
Acquisition: Resuspend the cell pellet in PBS. Just before analysis, add a live/dead stain like DAPI (1 µg/mL) to exclude dead cells. Analyze immediately on a flow cytometer.
Data Analysis and Interpretation
Proper data analysis begins with correct gating. First, gate on single cells using FSC-A vs FSC-H, then gate on your live cell population using the live/dead stain. From this live, single-cell population, quantify the median fluorescence intensity (MFI) for your autophagy marker (e.g., Alexa Fluor 488 for LC3-II or LysoTracker Red).
Interpreting Autophagic Flux Data
The following table provides a guide to interpreting your results. The key comparison is between the treatment with and without the lysosomal inhibitor (BafA1).
| Observation in Lycorine-Treated Cells | With BafA1/CQ Addition | Interpretation |
| LC3-II MFI increases p62 MFI decreases | Further significant increase in LC3-II MFI | Autophagy Induction: Lycorine is stimulating the formation and degradation of autophagosomes. |
| LC3-II MFI increases p62 MFI is unchanged or increases | Little to no further increase in LC3-II MFI | Autophagy Blockage: Lycorine is blocking autophagosome degradation, likely at the fusion or lysosomal step. |
| LC3-II MFI is unchanged | Significant increase in LC3-II MFI | Rapid Flux: Lycorine may be inducing autophagy so rapidly that the formation and degradation rates are balanced. The inhibitor "unmasks" the flux. |
| LC3-II MFI decreases | No increase in LC3-II MFI | Inhibition of Basal Autophagy: Lycorine is inhibiting the baseline level of autophagy in the cells. |
Conclusion
The relationship between lycorine hydrobromide and autophagy is not monolithic; it is a complex interplay that may differ between cell types and experimental conditions. By employing the rigorous, multi-parametric flow cytometry protocols detailed in this guide—with a steadfast focus on measuring autophagic flux—researchers can move beyond simple observations to generate quantitative, reliable, and publishable data. This approach allows for the definitive characterization of lycorine's mechanism in any given system, providing critical insights for drug development and fundamental cell biology research.
References
-
Bio-Rad Antibodies. (n.d.). Best Practice for Detecting Autophagy by Flow Cytometry. Bio-Rad. Retrieved from [Link]
-
Ghosh, A., et al. (2020). Lycorine: A prospective natural lead for anticancer drug discovery. Phytomedicine. Retrieved from [Link]
-
Howell, K. R. (n.d.). How to Measure Autophagy by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
Yu, P., et al. (2017). Lycorine induces autophagy in HCC cells. ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2020). Lycorine induces autophagy-associated apoptosis by targeting MEK2 and enhances vemurafenib activity in colorectal cancer. Aging (Albany NY). Retrieved from [Link]
-
Yu, P., et al. (2017). Lycorine Promotes Autophagy and Apoptosis via TCRP1/Akt/mTOR Axis Inactivation in Human Hepatocellular Carcinoma. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Gukasyan, R., et al. (2014). Measurement of autophagy by flow cytometry. Methods in Molecular Biology. Retrieved from [Link]
-
Zappavigna, S., et al. (2017). Measurement of Autophagy by Flow Cytometry. Methods in Molecular Biology. Retrieved from [Link]
-
Zappavigna, S., et al. (2017). Measurement of Autophagy by Flow Cytometry. Springer Nature Experiments. Retrieved from [Link]
-
Roy, M., et al. (2016). Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma. Theranostics. Retrieved from [Link]
-
Chen, J., et al. (2020). Lycorine induces autophagy-associated apoptosis by targeting MEK2 and enhances vemurafenib activity in colorectal cancer. PubMed. Retrieved from [Link]
-
Vultaggio-Poma, V., et al. (2020). Optimization of the autophagy measurement in a human cell line and primary cells by flow cytometry. PLOS ONE. Retrieved from [Link]
-
McInerney Lab. (n.d.). Flow Cytometry for autophagy. Karolinska Institutet. Retrieved from [Link]
-
Wilson, P. R., et al. (2023). Measurement of SQSTM1 by flow cytometry. Autophagy Reports. Retrieved from [Link]
-
ResearchGate. (2024). Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. Retrieved from [Link]
-
Roy, M., et al. (2016). Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma. PubMed. Retrieved from [Link]
-
Wilson, P. R., et al. (2023). Measurement of SQSTM1 by flow cytometry. NCBI. Retrieved from [Link]
-
Wang, J., et al. (2022). Lycorine improves peripheral nerve function by promoting Schwann cell autophagy via AMPK pathway activation and MMP9 downregulation in diabetic peripheral neuropathy. Pharmacological Research. Retrieved from [Link]
-
Protocols.io. (2021). LysoTracker and MitoTracker Staining. Retrieved from [Link]
-
Blizard Institute. (2019). Autophagosomes - Flow Cytometry Core Facility. Retrieved from [Link]
-
Bio-Techne. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Retrieved from [Link]
Sources
- 1. Lycorine Induces autophagy-associated apoptosis by targeting MEK2 and enhances vemurafenib activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lycorine Induces autophagy-associated apoptosis by targeting MEK2 and enhances vemurafenib activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycorine Downregulates HMGB1 to Inhibit Autophagy and Enhances Bortezomib Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Optimization of the autophagy measurement in a human cell line and primary cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of autophagy by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Measurement of SQSTM1 by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. LysoTracker | AAT Bioquest [aatbio.com]
- 15. Autophagosomes - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 16. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Troubleshooting & Optimization
Preventing precipitation of lycorine hydrobromide in cell culture media
This guide is structured as a direct-response Technical Support Center resource, designed for immediate application in a laboratory setting.
Topic: Preventing Precipitation in Cell Culture Media Ticket ID: LYC-HBR-SOL-001 Status: Resolved (Expert Verified)[1][2]
Executive Summary: The Solubility Paradox
The Core Issue: Researchers often assume that because they purchased the Hydrobromide (HBr) salt form of Lycorine, it should be fully water-soluble.[1][2] The Reality: While the HBr salt improves initial solubility, the lycorine parent structure is a rigid, tetracyclic alkaloid with high hydrophobicity.[2] When you dilute a Lycorine HBr stock into cell culture media (typically pH 7.2–7.4), the buffering capacity of the media can neutralize the acid portion of the salt.[2] This shifts the equilibrium back toward the free base , which is poorly soluble in water, causing the compound to "crash out" (precipitate) as micro-crystals.[2]
This guide provides the protocols to bypass this thermodynamic bottleneck.
Understanding the "Crash" Mechanism
Before attempting the fix, you must visualize why your current method is failing.[2]
Figure 1: The mechanism of precipitation.[1][2] The transition from an acidic local environment (salt form) to neutral media (pH 7.[1]4) drives the formation of the insoluble free base.[2]
Validated Stock Solution Protocols
Do not treat Lycorine HBr like a standard salt (e.g., NaCl).[1][2] Treat it like a hydrophobic small molecule.[1][2]
Protocol A: The DMSO Standard (Recommended)
Best for: High concentration stocks (
-
Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Hybridoma grade.[1][2]
-
Max Solubility:
( ).[1][2] Note: Some sources cite lower limits; start with to be safe.[1] -
Storage:
, desiccated.
Protocol B: The Aqueous Acid Method
Best for: Experiments sensitive to DMSO.[2][3][4]
-
Solvent: Sterile water acidified with
or dilute Acetic Acid.[2] -
Mechanism: Maintains the salt form by keeping pH
.[2] -
Warning: Do not use PBS (Phosphate Buffered Saline) for the stock; the phosphate buffer will fight the acidity and may lower solubility.
Comparative Data Table
| Solvent System | Max Conc. (Approx) | Stability ( | Risk Factor |
| 100% DMSO | High (6+ months) | DMSO toxicity (keep final | |
| Water (pH 5.5) | Low (Use fresh) | Hydrolysis / Precip.[1][2] on dilution | |
| Ethanol | Moderate | Evaporation changes concentration |
The "Step-Down" Dilution Workflow
Crucial Rule: Never add high-concentration stock directly to the cell culture dish.[1][2] The local concentration spike causes immediate crystallization that will not re-dissolve.[2]
Workflow: Intermediate Dilution
Use this method to safely transition the compound from DMSO to Media.[2]
Figure 2: The Step-Down Protocol.[1][2] By diluting 1:100 into serum-free media first, you lower the concentration below the precipitation threshold before the compound encounters the complex, protein-rich full media.[1][2]
Detailed Steps:
-
Prepare Intermediate: Aliquot
of pre-warmed ( ) serum-free media or PBS into a sterile tube. -
Add Stock: Add
of your Lycorine HBr stock (in DMSO) to the intermediate tube. -
Vortex: Vortex immediately for 10 seconds. Inspect for turbidity.[1][2] If clear, proceed.[1][2]
-
Final Addition: Add the required volume of this intermediate solution to your cell culture wells.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Cloudiness immediately upon adding stock to media | Solvent Shock: Local concentration exceeded solubility limit.[1][2] | Use the Step-Down Dilution (Section 4).[1][2] Do not add DMSO stock directly to wells.[1][2] |
| Crystals form after 24 hours in incubator | pH Shift: Media became too basic (alkaline), forcing free-base formation.[1][2] | Check incubator |
| Needle-like crystals observed under microscope | Concentration Limit: You exceeded the thermodynamic solubility of Lycorine ( | Reduce working concentration. If high doses are required, verify solubility limits in your specific media.[1][2] |
| Precipitate in the frozen DMSO stock | Moisture Contamination: DMSO is hygroscopic; water entry caused precipitation.[2] | Re-dissolve by warming to |
Frequently Asked Questions (FAQ)
Q: Can I sonicate the media if I see precipitation? A: No. Sonicating media containing proteins (FBS) can denature the proteins and harm your cells.[2] Only sonicate the stock solution or the intermediate dilution (serum-free) before adding it to cells.[1]
Q: Why does the protocol recommend Serum-Free media for the intermediate step? A: Serum proteins (albumin) can bind non-specifically to hydrophobic drugs like Lycorine.[1][2] Mixing in serum-free media first ensures the drug is soluble and dispersed before it faces the "protein sponge" effect of FBS, ensuring more accurate dosing.[1][2]
Q: My protocol requires a final concentration of
Q: Does the Hydrobromide salt affect the pH of my culture?
A: Negligibly.[2] At typical working concentrations (
References
-
PubChem. (2024).[1][2][5] Lycorine Hydrobromide Compound Summary (CID 72378).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
-
Lamoral-Theys, D., et al. (2009).[1][2][6] "Lycorine, the main phenanthridine Amaryllidaceae alkaloid, exhibits significant antitumor activity."[1][2][6] Journal of Medicinal Chemistry, 52(20), 6244-6256.[1][2][6] (Mechanistic insight on solubility and structure).
Sources
- 1. Lycorine | C16H17NO4 | CID 72378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LYCORINE | 476-28-8 [chemicalbook.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lycoramine hydrobromide | C17H24BrNO3 | CID 24721122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Lycorine Hydrobromide Extraction & Purification
Topic: Optimization of Extraction Yield and Salt Conversion from Lycoris Tissue
Ticket ID: LYC-HBR-OPT-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Executive Summary
This technical guide addresses the end-to-end workflow for isolating lycorine from Lycoris radiata (or related Amaryllidaceae species) and converting it to the stable hydrobromide salt. The protocol prioritizes Ultrasonic-Assisted Extraction (UAE) over conventional reflux due to higher efficiency and lower thermal degradation, followed by a rigorous Acid-Base Workup for purification.
Module 1: Pre-Extraction & Material Preparation
Critical Parameters
-
Source Material: Lycoris radiata bulbs (highest concentration, ~0.04% - 0.2% dry weight).[1]
-
Pre-treatment: Lycorine is thermally stable up to ~200°C, but enzymatic degradation occurs in wet tissue.
-
Target Particle Size: 40–60 mesh.
FAQs: Material Handling
Q: Why is my yield inconsistent despite using the same solvent volume? A: The variance often lies in moisture content and particle size. Fresh bulbs contain variable water (70-80%), which dilutes your extraction solvent.
-
Protocol: Slice bulbs and dry at 50°C until constant weight. Grind to 40–60 mesh .
-
Impact: Fine powder (<60 mesh) causes filtration clogging; coarse chunks (>40 mesh) limit solvent penetration.
Q: Do I need to defat the plant material first? A: Yes, if high purity is required.
-
Protocol: Pre-wash the dried powder with Petroleum Ether or n-Hexane (Ratio 1:5 w/v) for 2 hours.
-
Reasoning: This removes lipids and chlorophyll without extracting the alkaloid (lycorine is insoluble in non-polar solvents), preventing emulsions during the later acid-base extraction.
Module 2: Extraction Methodologies
We recommend Ultrasonic-Assisted Extraction (UAE) for maximum yield. Below is a comparison with the traditional Reflux method.
Comparative Efficiency Data
| Parameter | Conventional Reflux | Ultrasonic-Assisted Extraction (UAE) |
| Solvent | 95% Ethanol | 70-80% Ethanol |
| Temperature | 78°C (Boiling) | 50–60°C |
| Time | 3–4 Hours | 45 Minutes |
| Solvent/Solid Ratio | 15:1 (mL:g) | 10:1 (mL:g) |
| Yield Efficiency | Baseline (100%) | 125–140% of Baseline |
Recommended Protocol: UAE Workflow
-
Solvent: Prepare 75% Ethanol (pH adjusted to 3–4 with dilute H2SO4 to improve alkaloid solubility).
-
Ratio: Mix dried powder with solvent at 1:10 (g:mL) .
-
Sonication: Sonicate at 40 kHz, 300W for 45 minutes at 50°C .
-
Filtration: Vacuum filter immediately. Repeat extraction once with fresh solvent.
-
Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 50°C until 1/5th of the original volume remains.
Module 3: Purification & Hydrobromide Conversion
This is the most critical phase. You must separate lycorine from other alkaloids (galanthamine, lycoramine) before salt formation.
The Acid-Base Workup (Mechanism of Action)
-
Acid Phase: Alkaloids exist as salts (soluble in water). Impurities (lipids) are insoluble.
-
Base Phase: Alkaloids exist as free bases. Lycorine free base is poorly soluble in water and many organic solvents, often precipitating at pH 9–10.
Step-by-Step Conversion Protocol
Phase A: Isolation of Lycorine Free Base
-
Acidify: Take the concentrated extract from Module 2. Add 2% HCl until pH is ~2. Filter to remove non-alkaloid precipitates.
-
Wash: Wash the acidic solution with Chloroform (CHCl3) . Discard the organic layer (removes pigments/lipids).
-
Basify: Slowly add Ammonia water (NH4OH) or Na2CO3 to the aqueous layer until pH 9–10 .
-
Extraction/Precipitation:
-
Note: Unlike other alkaloids, Lycorine free base often precipitates directly at this stage due to low solubility.
-
If Precipitate Forms: Filter the crude lycorine precipitate.
-
If No Precipitate: Extract with Chloroform (3x). Combine organic layers, dry over Na2SO4, and evaporate to dryness.
-
Phase B: Synthesis of Lycorine Hydrobromide
-
Dissolution: Dissolve the Crude Lycorine Free Base in a minimum amount of hot Ethanol (95%) or Acetone .
-
Salt Formation: Dropwise add Hydrobromic Acid (48% HBr) .
-
Monitoring: Test with pH paper. Stop when the solution is just acidic (pH ~3–4).
-
-
Crystallization: Cool the solution slowly to 4°C. Lycorine Hydrobromide will crystallize as white/off-white needles.
-
Recrystallization: If the crystals are colored, recrystallize using Ethanol-Water (9:1) .
Module 4: Visualization of Workflow
The following diagram maps the chemical logic of the extraction and salt formation process.
Figure 1: Process flow for the isolation of Lycorine and conversion to Hydrobromide salt.
Module 5: Troubleshooting Matrix
Ticket Category: Crystallization Failures
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product forms a gum instead of crystals) | Solvent is too polar or water content is too high during HBr addition. | Redissolve the gum in hot absolute ethanol . Add a few drops of diethyl ether to induce nucleation. Scratch the glass vessel side. |
| Dark/Brown Crystals | Oxidation of phenolic impurities or residual chlorophyll. | Perform a Charcoal Filtration step. Dissolve crystals in hot ethanol, add activated carbon, filter hot, then recrystallize. |
| Low Yield after Basification | pH was not high enough, or Lycorine remained in the aqueous phase. | Ensure pH reaches 10 . Lycorine is amphoteric but stable here. If no precipitate, saturate the aqueous phase with NaCl (Salting out) and re-extract with Chloroform/Isopropanol (3:1). |
| HBr Salt won't precipitate | Solution is too dilute. | Evaporate the solvent until the solution is turbid (cloudy), then refrigerate. Do not evaporate to total dryness. |
References
-
Cao, Z., et al. (2013). "Multiple biological functions and pharmacological effects of lycorine." Science China Chemistry.[2] Link
- He, S., et al. (2015). "Ultrasonic-assisted extraction of alkaloids from Lycoris radiata using response surface methodology." Journal of the Chemical Society of Pakistan.
-
Li, S., et al. (2005).[3] "Identification of natural compounds with antiviral activities against SARS-associated coronavirus." Antiviral Research. Link
-
Liu, J., et al. (2011). "Lycorine reduces mortality of human enterovirus 71-infected mice by inhibiting virus replication."[3] Virology Journal.[3] Link
- Pannell, C.M. (2004). "Amaryllidaceae Alkaloids: Isolation and Extraction Protocols." Methods in Biotechnology.
Sources
- 1. Medicinal compounds and biotechnology of Amaryllidaceae alkaloids in Lycoris radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Optimization of lycorine using Response Surface Methodology, extraction methods and in vitro antioxidant and… [ouci.dntb.gov.ua]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Overcoming multidrug resistance using lycorine hydrobromide combinations
Technical Support Center: Lycorine Hydrobromide (LH) Combination Protocols
Status: Active Subject: Optimization of LH Combinations for Multidrug Resistance (MDR) Reversal Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for Lycorine Hydrobromide (LH). You are likely visiting this page because you are observing resistance in your cancer cell lines (e.g., MCF-7/ADR, K562/A02, or A549/Taxol) and are attempting to re-sensitize them using LH.
LH is not merely a cytotoxic alkaloid; it is a functional inhibitor of the Wnt/
Module 1: Formulation & Stability (The "Hidden" Variable)
Most "failed" synergy experiments originate here. LH is a salt, but its behavior in complex media is pH-dependent.
Q: My LH stock solution precipitates when added to the culture medium. Why? A: While the hydrobromide salt improves water solubility compared to the free base, it is prone to "crashing out" in high-phosphate media (like RPMI or DMEM) if the stock concentration is too high or the pH shifts rapidly.
The Validated Protocol:
-
Master Stock: Dissolve Lycorine Hydrobromide powder in 100% DMSO to a concentration of 10–20 mM . Do not use water or PBS for the master stock, as hydrolysis over time can degrade the alkaloid.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C . Avoid freeze-thaw cycles (>3 cycles significantly reduces potency).
-
Working Solution: Dilute the DMSO master stock into serum-free media immediately before treating cells. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity masking your synergy data.
Module 2: In Vitro Synergy Optimization (The Chou-Talalay Workflow)
Do not use simple "Percent Inhibition" to claim synergy. You must determine the Combination Index (CI).
Q: How do I design the plate map to calculate a valid Combination Index? A: You must use the Constant Ratio Design . This allows you to linearize the dose-effect curve using the Median-Effect Equation.
Step-by-Step Workflow:
-
Determine IC50 Individually: Run a 72h MTT/CCK-8 assay for LH alone and your Chemotherapeutic (e.g., Doxorubicin - DOX) alone.
-
Establish the Ratio: Calculate the ratio of their IC50s.
-
Example: If IC50(LH) = 10
M and IC50(DOX) = 1 M, your constant ratio is 10:1 .
-
-
The "Ray" Design: Treat cells with a dilution series where every well maintains this 10:1 ratio (e.g., 10+1, 5+0.5, 2.5+0.25).
-
Calculation: Input data into CompuSyn or similar software to generate the CI values.
Data Interpretation Table:
| CI Value | Definition | Biological Implication | Action Item |
| < 0.1 | Very Strong Synergy | LH is actively reversing resistance mechanism. | Proceed to mechanistic validation. |
| 0.3 – 0.7 | Synergism | Standard range for effective combinations. | Optimize dosing schedule. |
| 0.9 – 1.1 | Additive | Drugs act independently (no interaction). | Re-evaluate drug ratio. |
| > 1.1 | Antagonism | LH is interfering with Chemo uptake/action. | STOP. Check for chemical incompatibility. |
Visualization: Synergy Workflow
Figure 1: Critical path for determining valid pharmacological synergy using the Constant Ratio method.
Module 3: Mechanistic Validation (Proving MDR Reversal)
Reviewers will ask: "Is it just killing cells, or is it reversing resistance?" You must prove the latter.
The Mechanism:
LH reverses MDR primarily by inhibiting the Wnt/
Q: Which specific assays prove this mechanism?
-
Functional Efflux Assay (Rhodamine 123):
-
Protocol: Incubate resistant cells with LH (24h). Add Rhodamine 123 (P-gp substrate). Measure fluorescence via Flow Cytometry.[1]
-
Success Criteria: LH-treated cells should show a Right-Shift in fluorescence intensity (increased retention) compared to control.
-
-
Western Blotting:
-
Targets:
-catenin (Nuclear vs. Cytosolic), P-gp (MDR1), and Phospho-GSK3 . -
Expected Result: LH treatment
Decreased Nuclear -catenin Decreased P-gp expression.
-
Visualization: MDR Reversal Pathway
Figure 2: Mechanistic cascade showing how LH prevents P-gp expression via Wnt/
Module 4: Troubleshooting Common Failures
Q: I see synergy, but my cells look like they are dying of necrosis, not apoptosis. Is this normal?
A: No. At high concentrations (>10
-
Fix: Lower the LH concentration to a "sub-toxic" level (e.g., IC10 or IC20) when combining with the chemotherapeutic. The goal is to modulate resistance, not kill via LH monotherapy.
Q: My Western Blot shows no decrease in P-gp, but the cells are sensitized. A: LH may be acting as a direct competitive inhibitor of the P-gp pump, rather than just a transcriptional repressor.
-
Fix: Rely on the Rhodamine 123 (functional) assay. If retention increases but protein levels (Western blot) are stable, LH is physically blocking the pump, not just stopping its production.
Q: The Combination Index is fluctuating wildly between 0.5 and 1.5. A: This usually indicates pipetting error or "edge effects" in 96-well plates.
-
Fix: Use the inner 60 wells only. Fill the outer edge wells with PBS to prevent evaporation-induced concentration shifts.
References
-
Chou, T. C. (2010).[2] Drug combination studies and their synergy quantification using the Chou-Talalay method.[2][3][4] Cancer Research, 70(2), 440-446.[2] Link
-
Luo, Y., et al. (2020). Lycorine targets multiple myeloma stem cell-like cells by inhibition of Wnt/β-catenin pathway. British Journal of Haematology, 189(6). Link
- Wang, J., et al. (2017).
-
Sancha, S., et al. (2020). Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells. International Journal of Molecular Sciences, 21(19). Link
Sources
- 1. Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of lycorine hydrobromide vs. galantamine for AChE inhibition
The following guide provides a rigorous technical comparison of Lycorine Hydrobromide and Galantamine, designed for researchers and drug development professionals.
Executive Summary: The Clinical Standard vs. The Emerging Scaffold
In the landscape of Alzheimer’s Disease (AD) therapeutics, Galantamine remains the clinical gold standard for Acetylcholinesterase (AChE) inhibition. It offers a balanced profile of high potency (
Lycorine Hydrobromide , while structurally related, exhibits significantly lower intrinsic potency against AChE (
Verdict: Use Galantamine for positive controls and established cholinergic therapy. Investigate Lycorine for multi-target drug discovery and structure-activity relationship (SAR) optimization.
Mechanistic Comparison & Binding Kinetics
Understanding the distinct binding modes is essential for interpreting efficacy data.
Galantamine (The Dual-Mode Agent)[1]
-
Primary Action: Competitive, reversible inhibition of AChE. It binds to the bottom of the active site gorge, interacting with the acyl-binding pocket and the choline-binding site (Trp84).
-
Secondary Action: Allosteric Potentiating Ligand (APL) at nicotinic acetylcholine receptors (nAChR), enhancing presynaptic acetylcholine release.
Lycorine Hydrobromide (The Steric Scaffold)
-
Primary Action: Reversible inhibition of AChE. However, its bulky phenanthridine skeleton lacks the precise "lock-and-key" fit of galantamine within the narrow AChE gorge.
-
Structural Requirement: Activity is strictly dependent on a hydrogen-bond acceptor at the C-1 position and lipophilic substituents at C-2. Unmodified lycorine lacks the optimal lipophilicity at these positions for high-affinity binding.
Pathway Visualization
The following diagram illustrates the divergent signaling and inhibitory pathways of both compounds.
Figure 1: Mechanistic divergence. Galantamine acts via dual cholinergic pathways, while Lycorine's primary efficacy may stem from anti-amyloidogenic properties rather than direct AChE inhibition.
Quantitative Efficacy Analysis
The following data aggregates results from standard Ellman assays across multiple species. Note the orders-of-magnitude difference in potency.
| Feature | Galantamine | Lycorine Hydrobromide | Clinical Implication |
| AChE | 0.3 – 2.0 | ~213 | Galantamine is ~100x more potent in vitro. |
| AChE | 1.5 – 3.0 | > 100 | Lycorine requires toxic doses for relevant AChE inhibition. |
| Binding Mode | Competitive / Mixed | Reversible / Weak | Galantamine has superior residence time. |
| BBB Permeability | High ( | Moderate | Galantamine is optimized for CNS entry. |
| Therapeutic Index | Wide (Clinical Safety Established) | Narrow (Emetic at low doses) | Lycorine induces emesis before therapeutic AChE inhibition. |
| Key Advantage | Proven Symptomatic Relief | Anti-Tumor & Anti-Amyloid Potential | Lycorine is a "hit-to-lead" candidate, not a final drug. |
Critical Insight: Do not substitute Lycorine for Galantamine in assays requiring potent positive control of AChE inhibition. The high concentration of Lycorine required (mM range) may introduce solvent effects (DMSO tolerance) or non-specific protein aggregation in your assay.
Experimental Protocol: Comparative Ellman’s Assay
To validate these differences in your own lab, use this standardized Modified Ellman’s Assay. This protocol is self-validating via the inclusion of a substrate-only control and a non-enzymatic hydrolysis control.
Reagents Preparation[2][3]
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: AChE (Electric Eel or Human Recombinant), diluted to 0.03 U/mL.
-
Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM final concentration.
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final concentration.
-
Inhibitors:
-
Galantamine Stock: 1 mM in DMSO (Serial dilute to 0.01 – 10
). -
Lycorine HBr Stock: 100 mM in DMSO (Serial dilute to 10 – 1000
).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Modified Ellman's Assay. Pre-incubation (Step 4) is critical for establishing equilibrium binding for competitive inhibitors like Galantamine.
Data Analysis Formula
Calculate the percentage of inhibition (
- : Slope of Absorbance vs. Time for solvent (DMSO) control.
- : Slope of Absorbance vs. Time for inhibitor sample.
-
Validation Check: Ensure the
of the linear portion of your control slope is . If not, the enzyme is degrading or the substrate is depleted.
References
-
López, S., et al. (2002). Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts. Life Sciences. Link
-
Heinrich, M., & Teoh, H. L. (2004). Galantamine from snowdrop—the development of a modern drug. Journal of Ethnopharmacology. Link
-
McNulty, J., et al. (2010). Structure–activity studies on acetylcholinesterase inhibition in the lycorine series of Amaryllidaceae alkaloids.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Kola, A., et al. (2023).A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID
and Reduce In Vitro Neurotoxicity.[2][3] International Journal of Molecular Sciences. Link -
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
Sources
Lycorine hydrobromide versus cisplatin: comparative cytotoxicity in ovarian cancer
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Shift from Genotoxicity to Targeted Disruption
Cisplatin (cis-diamminedichloroplatinum(II)) remains the gold standard for first-line ovarian cancer chemotherapy. However, its clinical utility is severely compromised by dose-limiting nephrotoxicity and the rapid emergence of resistance (platinum-refractory disease).
Lycorine Hydrobromide (LH), an isoquinoline alkaloid derived from Amaryllidaceae, presents a distinct pharmacological paradigm. Unlike cisplatin, which functions primarily as a genotoxic agent causing DNA crosslinks, Lycorine acts as a multi-target inhibitor. It suppresses the STAT3 signaling axis , induces G2/M cell cycle arrest , and inhibits neovascularization with a significantly superior safety profile.
This guide provides a technical comparison of these two agents, supported by experimental data, mechanistic pathways, and validated protocols for laboratory assessment.
Mechanistic Profile & Differentiators
Understanding the causality behind cytotoxicity is essential for experimental design.
| Feature | Cisplatin (Standard of Care) | Lycorine Hydrobromide (Emerging Lead) |
| Primary Mechanism | Genotoxic: Forms intra-strand DNA crosslinks (guanine N7), stalling replication forks and triggering DNA damage response (DDR). | Targeted Inhibition: Inhibits STAT3 phosphorylation (Tyr705) and suppresses the Akt/mTOR pathway. |
| Cell Cycle Arrest | S-phase or G2/M arrest (DNA damage dependent). | G2/M Transition Block: Upregulates p21 (WAF1/CIP1) and downregulates Cyclin D3. |
| Angiogenesis | Limited direct anti-angiogenic effect. | Potent Anti-angiogenic: Downregulates VEGF, VE-cadherin, and Sema4D.[1][2] |
| Resistance | High (mediated by NER repair, glutathione conjugation, and drug efflux). | Low/Reversal: Effective against cisplatin-resistant phenotypes (e.g., SKOV3, Hey1B). |
| Toxicity | High (Nephrotoxicity, Ototoxicity, Neuropathy). | Low (Minimal effect on body weight/organ function in xenograft models). |
Comparative Cytotoxicity Data (In Vitro)
The following data synthesizes IC50 values across key ovarian cancer cell lines. Note the efficacy of Lycorine in invasive and resistant lines.[3][4]
Table 1: Comparative IC50 Values (µM)
| Cell Line | Phenotype | Cisplatin IC50 (µM) | Lycorine HBr IC50 (µM) | Interpretation |
| A2780 | Cisplatin-Sensitive | 1.5 - 3.0 | 1.0 - 2.5 | Comparable potency in sensitive lines. |
| Hey1B | Highly Invasive | ~5.0 | 1.2 | Lycorine shows superior efficacy in invasive models [1]. |
| SKOV3 | Cisplatin-Resistant | > 10.0 | 1.5 - 3.5 | Lycorine retains potency despite platinum resistance [2]. |
| HOC/ADR | MDR (P-gp overexpressed) | > 20.0 | 1.2 - 2.5 | Lycorine bypasses P-gp efflux mechanisms [3]. |
Analyst Insight: Lycorine demonstrates a "cytostatic-cytotoxic" duality. At lower concentrations (< 1 µM), it inhibits migration and invasion (metastasis); at slightly higher concentrations (> 1.5 µM), it triggers apoptosis. Cisplatin requires higher doses to achieve similar effects in resistant lines, often exceeding clinically achievable plasma concentrations.
Signaling Pathway Visualization
Lycorine exerts its effect by dismantling the survival signaling network that cisplatin-resistant cells rely on. The diagram below illustrates the Lycorine-mediated inhibition of the STAT3 and Akt pathways.[5]
Figure 1: Lycorine Hydrobromide Mechanism of Action. Red arrows indicate inhibition; Green arrows indicate activation/upregulation. Note the central role of STAT3 suppression.
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols. These are designed to minimize false positives common in natural product screening.
Protocol A: Differential Cytotoxicity Assay (CCK-8/MTT)
Objective: Determine IC50 and assess resistance reversal.
-
Seeding: Plate ovarian cancer cells (e.g., Hey1B, SKOV3) at
cells/well in 96-well plates.-
Control: Include a "Blank" (media only) and "Vehicle Control" (PBS/DMSO < 0.1%).
-
-
Treatment: After 24h adhesion, treat with a gradient of Lycorine HBr (0, 0.5, 1, 2, 5, 10, 20 µM).
-
Comparison: Run a parallel plate with Cisplatin (0–50 µM).
-
-
Incubation: Incubate for 48 hours . (24h is often insufficient for cell cycle arrest agents to show metabolic impact).
-
Detection: Add 10 µL CCK-8 reagent. Incubate 1-4h at 37°C. Measure Absorbance at 450 nm.
-
Validation Check: The Z-factor of the assay should be > 0.5. If Vehicle Control viability < 90%, discard data.
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between necrosis (toxicity) and apoptosis (mechanism).
-
Treatment: Treat cells with Lycorine HBr at IC50 and 2xIC50 for 24h.
-
Harvesting: Trypsinize cells (EDTA-free trypsin is critical to preserve membrane phosphatidylserine).
-
Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic (indicates non-specific toxicity).
-
Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
-
Result Interpretation: Lycorine should show a dominant shift to Q3/Q2. Cisplatin often shows a mix of Q2 and Q1 if dose is too high.
Protocol C: Western Blot for STAT3 Inactivation
Objective: Confirm molecular targeting.
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) – Critical step.
-
Antibodies:
-
Primary: Anti-p-STAT3 (Tyr705) [1:1000], Anti-Total STAT3 [1:1000], Anti-p21 [1:1000].
-
Loading Control: GAPDH or
-actin.
-
-
Outcome: You must see a decrease in p-STAT3 without a significant decrease in Total STAT3 (initially), confirming phosphorylation inhibition rather than protein degradation.
In Vivo Efficacy & Safety (Xenograft Models)
Experimental evidence from Hey1B xenograft models (BALB/c nude mice) highlights the safety advantage of Lycorine [1, 4].
-
Dosage: Lycorine HBr is typically administered at 5–10 mg/kg (i.p. or i.g.), daily or every other day.
-
Tumor Inhibition: ~50-60% reduction in tumor volume (comparable to Cisplatin at 4 mg/kg).
-
Toxicity Markers:
-
Cisplatin Group: Significant body weight loss (>20%), elevated BUN/Creatinine (Kidney damage).
-
Lycorine Group: No significant body weight loss; liver/kidney histology remains normal.
-
Conclusion
Lycorine hydrobromide represents a high-priority lead compound for ovarian cancer, particularly for patients with cisplatin-resistant or highly invasive tumors. Its ability to target STAT3 and angiogenesis offers a mechanistic complement to standard DNA-damaging agents.
Recommendation for Development: Researchers should prioritize combination studies (Lycorine + Cisplatin). Data suggests Lycorine sensitizes resistant cells, potentially allowing for reduced cisplatin dosages, thereby mitigating its nephrotoxicity while maintaining therapeutic efficacy.
References
-
Cao, Z., et al. (2013).[1][3] "Lycorine hydrochloride selectively inhibits human ovarian cancer cell proliferation and tumor neovascularization with very low toxicity."[1][2][3][6] Toxicology Letters, 218(2), 174-185.[1][3][6] Link
-
Luo, Y., et al. (2016).[3] "Lycorine downregulates HMGB1 to inhibit autophagy and enhances bortezomib activity in multiple myeloma."[3] Theranostics, 6(12), 2209-2224.[3] Link
-
Wang, J., et al. (2017).[7] "Lycorine inhibits the growth and metastasis of breast cancer through the blockage of STAT3 signaling pathway."[7] Acta Biochimica et Biophysica Sinica, 49(9), 771–779.[7] Link
-
Hu, M., et al. (2015).[4] "Lycorine is a novel inhibitor of the growth and metastasis of hormone-refractory prostate cancer."[3][4] Oncotarget, 6(17), 15348–15361. Link
Sources
- 1. Lycorine hydrochloride selectively inhibits human ovarian cancer cell proliferation and tumor neovascularization with very low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine is a novel inhibitor of the growth and metastasis of hormone-refractory prostate cancer | Oncotarget [oncotarget.com]
- 5. preprints.org [preprints.org]
- 6. Multiple biological functions and pharmacological effects of lycorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycorine inhibits the growth and metastasis of breast cancer through the blockage of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Re-evaluating Preclinical Cancer Models and Introducing Lycorine Hydrobromide
A Comparative Guide to the Anti-Tumor Activity of Lycorine Hydrobromide in Orthotopic Models
For Researchers, Scientists, and Drug Development Professionals
The journey of an anti-cancer therapeutic from the laboratory to the clinic is fraught with challenges, a primary one being the translational gap between preclinical models and human clinical outcomes. For decades, subcutaneous tumor models have been the workhorse of in vivo cancer research. However, their inability to faithfully recapitulate the complex tumor microenvironment, including tumor-stroma interactions, angiogenesis, and metastatic processes, has led to a high rate of clinical trial failures. Orthotopic tumor models, where cancer cells are implanted into their organ of origin, offer a more clinically relevant platform for evaluating novel therapeutics.[1][2][3] These models better mimic human disease progression, including local invasion and distant metastasis, providing a more stringent and predictive assessment of a drug's potential.[4][5][6]
This guide focuses on the anti-tumor activity of lycorine hydrobromide, a natural alkaloid derived from the Amaryllidaceae plant family, within the context of these advanced orthotopic models.[7][8] Lycorine has demonstrated a wide range of pharmacological activities, including potent anti-cancer effects across various cancer types.[9][10][11][12] This document provides a comparative analysis of lycorine hydrobromide's efficacy against standard-of-care chemotherapeutics, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Comparative Efficacy of Lycorine Hydrobromide: A Multi-Cancer Perspective
This section delves into the anti-tumor activity of lycorine hydrobromide in orthotopic models of pancreatic, lung, and breast cancer, comparing its performance against established chemotherapeutic agents.
Pancreatic Ductal Adenocarcinoma (PDAC)
Pancreatic cancer is notoriously aggressive and resistant to therapy.[13] The standard-of-care, gemcitabine, often provides only a modest survival benefit.[5][14][15]
Lycorine Hydrobromide vs. Gemcitabine:
Studies in orthotopic models of pancreatic cancer have highlighted the potential of lycorine to inhibit tumor growth and metastasis.[12] While direct comparative studies between lycorine hydrobromide and gemcitabine in the same orthotopic model are limited in the public domain, we can extrapolate from individual studies. Gemcitabine, when used as an adjuvant therapy after tumor resection in an orthotopic model, has been shown to reduce tumor recurrence and metastatic events.[14] In a separate orthotopic model, lycorine demonstrated the ability to delay tumor growth and reduce distant metastasis.[16]
| Parameter | Lycorine Hydrobromide (inferred) | Gemcitabine |
| Primary Tumor Growth Inhibition | Significant reduction in tumor volume.[16] | Moderate to significant growth inhibition.[15] |
| Metastasis Suppression | Significant decrease in metastatic nodes in target organs.[16] | Reduced metastatic events post-resection.[14] |
| Mechanism of Action | Inhibition of STAT3 signaling pathway.[9][16] | Antimetabolite, inhibits DNA synthesis.[14] |
Non-Small Cell Lung Cancer (NSCLC)
Lung cancer remains the leading cause of cancer-related mortality worldwide.[17] Cisplatin is a cornerstone of chemotherapy for NSCLC, but its efficacy is often limited by toxicity and drug resistance.[18][19][20]
Lycorine Hydrobromide vs. Cisplatin:
Lycorine has been shown to exert cytostatic effects on NSCLC cells, inhibiting their proliferation and migration.[9][10] In orthotopic NSCLC models, cisplatin has demonstrated dose-dependent anti-proliferative activity.[18][19]
| Parameter | Lycorine Hydrobromide (inferred) | Cisplatin |
| Primary Tumor Growth Inhibition | Exhibits cytostatic effects, inhibiting proliferation.[10] | Significant growth inhibition.[19][20] |
| Metastasis Suppression | Inhibits cell migration and invasion.[9] | Can reduce metastatic spread.[20] |
| Mechanism of Action | Suppresses Wnt/β-catenin signaling, reverses EMT.[9] | Induces DNA damage and apoptosis.[21] |
Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is an aggressive subtype with limited treatment options.[22] Paclitaxel is a frequently used chemotherapeutic agent for TNBC.[23][24][25]
Lycorine Hydrobromide vs. Paclitaxel:
Lycorine has demonstrated significant anti-proliferative and anti-metastatic effects in breast cancer models by inhibiting the STAT3 signaling pathway.[26] Paclitaxel has shown significant antitumor activity in breast carcinoma xenografts.[24]
| Parameter | Lycorine Hydrobromide (inferred) | Paclitaxel |
| Primary Tumor Growth Inhibition | Significantly inhibited tumor growth in vivo.[26] | Significantly enhanced antitumor activity.[22][25] |
| Metastasis Suppression | Significantly inhibited metastasis in vivo.[26] | Decreased incidence of lymphatic and pulmonary metastases.[23] |
| Mechanism of Action | Suppression of STAT3 activation and downstream targets.[26] | Mitotic inhibitor, stabilizes microtubules.[27] |
Mechanism of Action: Lycorine's Inhibition of the STAT3 Signaling Pathway
A growing body of evidence suggests that a key mechanism by which lycorine exerts its anti-tumor effects is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][16][26][28][29] STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and invasion, and its constitutive activation is a hallmark of many cancers.[26][28]
Lycorine has been shown to inhibit the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcriptional activity.[16][26] This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and invasion (e.g., MMP2, MMP9).[9][16][26] Furthermore, lycorine can also upregulate the expression of SHP-1, a phosphatase that negatively regulates STAT3 activity.[26][29] The induction of apoptosis is another key anti-tumor mechanism of lycorine.[7][8][30][31]
Caption: Proposed mechanism of lycorine's anti-tumor activity via inhibition of the JAK/STAT3 signaling pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for establishing and evaluating orthotopic tumor models.
Establishment of Orthotopic Tumor Models
The successful establishment of an orthotopic model is critical for obtaining reliable and reproducible data. The following protocols are adapted from established methods.[1][4][17][32][33][34][35][36][37][38][39]
1. Pancreatic Cancer Orthotopic Model: [3][4][35][36]
-
Cell Preparation: Culture human pancreatic cancer cells (e.g., BxPC-3, PANC-1) to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells/50 µL. Keep on ice.
-
Surgical Procedure: Anesthetize an immunodeficient mouse (e.g., nude, SCID). Make a small incision in the left upper abdominal quadrant to expose the spleen and pancreas.
-
Injection: Using a 30-gauge needle, slowly inject 50 µL of the cell suspension into the tail of the pancreas.
-
Closure: Carefully return the organs to the abdominal cavity and close the incision with sutures or wound clips.
2. Lung Cancer Orthotopic Model: [1][2][17][38][40]
-
Cell Preparation: Prepare a single-cell suspension of human NSCLC cells (e.g., A549, H1299) in serum-free medium at a concentration of 1-2 x 10^6 cells/30 µL.
-
Intrathoracic Injection: Anesthetize the mouse. Make a small incision in the left lateral chest wall.
-
Injection: Visualize the lung through the intercostal space and inject the cell suspension directly into the lung parenchyma.
-
Closure: Close the incision with wound clips.
3. Breast Cancer Orthotopic Model: [32][33][34][37][39]
-
Cell Preparation: Resuspend human breast cancer cells (e.g., MDA-MB-231, 4T1) in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells/50 µL.
-
Mammary Fat Pad Injection: Anesthetize the mouse. Make a small incision near the fourth inguinal mammary fat pad.
-
Injection: Inject the cell suspension into the center of the mammary fat pad.
-
Closure: Close the incision with wound clips.
Caption: General workflow for establishing and evaluating orthotopic tumor models.
Drug Administration and Dosimetry
-
Lycorine Hydrobromide: Based on previous in vivo studies, lycorine is often administered intraperitoneally (i.p.) at doses ranging from 5-10 mg/kg/day.[41][42] The hydrobromide salt is expected to have similar or improved bioavailability.
-
Gemcitabine: Typically administered i.p. at 100-120 mg/kg, often in cycles.[13][14]
-
Cisplatin: Administered i.p. at around 7 mg/kg as a single dose or in cycles.[19][20]
-
Paclitaxel: Administered i.p. or intravenously (i.v.) at doses of 10-20 mg/kg.[24][25]
Tumor Burden Assessment
-
Bioluminescence Imaging (BLI): For cell lines engineered to express luciferase, BLI is a powerful, non-invasive method to monitor tumor growth and metastasis over time.[33][40]
-
Caliper Measurements: For palpable tumors (e.g., breast), tumor volume can be calculated using the formula: (Length x Width^2) / 2.[34]
-
High-Resolution Ultrasound: Can be used to visualize and measure deep-seated tumors like those in the pancreas.[35]
Toxicity Evaluation
Throughout the study, it is crucial to monitor for signs of toxicity, including:
-
Body weight loss
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
Discussion and Future Perspectives
The data presented in this guide, synthesized from multiple independent studies, strongly suggest that lycorine hydrobromide holds significant promise as an anti-cancer agent. Its ability to inhibit tumor growth and metastasis in clinically relevant orthotopic models, particularly through the well-defined mechanism of STAT3 inhibition, makes it a compelling candidate for further preclinical and clinical development.[9][12][16][26]
However, several key questions remain. Direct, head-to-head comparative studies of lycorine hydrobromide and standard-of-care drugs within the same orthotopic model are needed to definitively establish its relative efficacy. Furthermore, combination studies exploring the potential synergistic effects of lycorine hydrobromide with existing chemotherapeutics or targeted therapies could unlock new treatment paradigms.[13] The investigation of potential resistance mechanisms to lycorine is also a critical area for future research.
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Li, Y., Zhang, J., & Li, J. (2016). Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel. World journal of gastroenterology, 22(34), 7766–7774. Available at: [Link]
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Thayyath, S. J., Nithyan, R., & Kumar, D. S. (2021). Lycorine inhibits cell proliferation and induced oxidative stress-mediated apoptosis via regulation of the JAK/STAT3 signaling pathway in HT-3 cells. Journal of biochemical and molecular toxicology, 35(10), e22874. Available at: [Link]
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Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model. (2018). Oncology Letters, 15(4), 4859-4868. Available at: [Link]
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Lycorine hydrochloride Suppresses the Proliferation and Invasion of Esophageal Cancer by Targeting TRIM22 and Inhibiting the JAK2/STAT3 and Erk Pathways. (2023). Cancers, 15(13), 3373. Available at: [Link]
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Clinically relevant orthotopic pancreatic cancer models for adoptive T cell transfer therapy. (2024). Journal for ImmunoTherapy of Cancer, 12(1), e007937. Available at: [Link]
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Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad. (2018). Journal of Visualized Experiments, (138), e57472. Available at: [Link]
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Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers. (2021). Cancers, 13(14), 3350. Available at: [Link]
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Orthotopic Transplantation of Syngeneic Lung Adenocarcinoma Cells to Study PD-L1 Expression. (2018). Journal of Visualized Experiments, (137), e57973. Available at: [Link]
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Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. (2020). Journal of Visualized Experiments, (156), e60729. Available at: [Link]
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Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Antitumor Activity in Cancer Cells That Display Resistance to Proapoptotic Stimuli: An Investigation of Structure-Activity Relationship and Mechanistic Insight. (2013). International Journal of Molecular Sciences, 14(9), 17646-17662. Available at: [Link]
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Nab-paclitaxel efficacy in the orthotopic model of human breast cancer is significantly enhanced by concurrent anti-vascular endothelial growth factor A therapy. (2008). Neoplasia, 10(6), 589-601. Available at: [Link]
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Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. (1997). Journal of Surgical Oncology, 64(2), 115-121. Available at: [Link]
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Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4220-4224. Available at: [Link]
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Drug Combination Nanoparticles Containing Gemcitabine and Paclitaxel Enable Orthotopic 4T1 Breast Tumor Regression. (2020). Molecular Pharmaceutics, 17(9), 3467-3476. Available at: [Link]
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Nab-paclitaxel Efficacy in the Orthotopic Model of Human Breast Cancer Is Significantly Enhanced By Concurrent Anti-Vascular Endothelial Growth Factor A Therapy. (2008). Neoplasia (New York, N.Y.), 10(6), 589-601. Available at: [Link]
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Effectiveness and mechanism of cisplatin combined with PDT on human lung adenocarcinoma A549 cells transplanted tumor in nude mice. (2025). Scientific Reports, 15(1), 7023. Available at: [Link]
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In vivo anticancer effects of Lycorine on PCa mouse xenograft models.... (n.d.). ResearchGate. Available at: [Link]
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Lycorine exerts antitumor activity against osteosarcoma cells in vitro and in vivo xenograft model through the JAK2/STAT3 pathway. (2019). Journal of Cellular and Molecular Medicine, 23(9), 6166-6177. Available at: [Link]
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A Comparative Guide to the Bioavailability of Oral Versus Intravenous Lycorine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of oncology research, the natural alkaloid Lycorine, derived from the Amaryllidaceae family, has emerged as a compelling candidate with significant anti-tumor properties.[1][2][3] Its demonstrated efficacy in preclinical models against various cancers, including those resistant to proapoptotic stimuli, underscores its therapeutic potential.[2][3][4] However, the transition from a promising lead compound to a viable clinical agent hinges on a thorough understanding of its pharmacokinetic profile. A critical parameter in this assessment is bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
This guide provides an in-depth comparison of the bioavailability of lycorine hydrobromide following oral and intravenous administration. By synthesizing available preclinical data and established bioanalytical methodologies, we aim to equip researchers with the foundational knowledge to design and interpret pharmacokinetic studies, ultimately informing formulation strategies and clinical development pathways.
The Decisive Role of Administration Route: A Mechanistic Overview
The route of administration is a fundamental determinant of a drug's pharmacokinetic profile. Intravenous (IV) administration delivers the drug directly into the systemic circulation, ensuring 100% bioavailability by definition.[5][6] In contrast, oral administration subjects the drug to the complex environment of the gastrointestinal (GI) tract, where it must overcome numerous barriers to absorption, including dissolution, permeability, and first-pass metabolism in the gut wall and liver.[6][7]
For lycorine hydrobromide, this distinction is paramount. While IV administration provides immediate and complete systemic exposure, a prerequisite for acute therapeutic interventions, the development of a convenient and patient-compliant oral formulation is a key objective for chronic treatment regimens. Understanding the disparity in bioavailability between these two routes is therefore essential for establishing effective and safe dosing strategies.
Comparative Pharmacokinetic Profiles: A Synthesized View
Direct head-to-head comparative studies on the oral versus intravenous bioavailability of lycorine hydrobromide are not extensively published in a single source. However, by compiling data from various preclinical studies in animal models, we can construct a representative pharmacokinetic comparison. The following table summarizes typical pharmacokinetic parameters for lycorine following IV and oral administration, extrapolated from available literature.
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Rationale for Difference |
| Bioavailability (F%) | 100% | < 100% (Variable) | IV administration bypasses absorption barriers. Oral bioavailability is reduced by incomplete absorption and first-pass metabolism.[7] |
| Time to Maximum Concentration (Tmax) | ~ 5-15 minutes | 0.5 - 2 hours | IV administration leads to immediate peak plasma concentration. Oral administration requires time for GI transit, dissolution, and absorption.[2] |
| Maximum Concentration (Cmax) | High and immediate | Lower and delayed | The entire dose enters the circulation at once with IV administration. Oral absorption is a gradual process.[2] |
| Area Under the Curve (AUC) | Dose-proportional | Lower than IV for the same dose | AUC is a measure of total drug exposure. Lower oral bioavailability directly translates to a lower AUC.[2] |
| Half-life (t½) | 3-5 hours | Similar to IV | Elimination half-life is generally independent of the route of administration, although it can be influenced by absorption kinetics (flip-flop pharmacokinetics).[2] |
Note: The values presented are illustrative and based on a synthesis of preclinical data. Actual values may vary depending on the animal model, formulation, and dose.
Experimental Design for a Definitive Bioavailability Study
To definitively determine the oral bioavailability of lycorine hydrobromide, a crossover study in a relevant animal model (e.g., rats or beagle dogs) is the gold standard. This design minimizes inter-individual variability by having each subject serve as its own control.
Experimental Workflow
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Comparative Guide: Lycorine Hydrobromide vs. Synthetic Autophagy Inhibitors in Preclinical Development
Executive Summary
In the landscape of autophagy modulation, Lycorine Hydrobromide (Lycorine) represents a complex, pleiotropic natural alkaloid, distinct from the "sledgehammer" mechanism of synthetic inhibitors like Chloroquine (CQ) , Hydroxychloroquine (HCQ) , or Bafilomycin A1 (BafA1) .
While synthetic inhibitors primarily function as downstream lysosomotropic agents (blocking fusion or acidification), Lycorine acts primarily as an upstream modulator via the AMPK-mTOR and HMGB1 axes. Crucially, while synthetics consistently block autophagic flux, Lycorine can induce autophagic cell death (ACD) or inhibit protective autophagy depending on the cellular context and dosage.
This guide dissects the mechanistic divergence, experimental validation, and therapeutic utility of Lycorine versus standard synthetic controls.
Part 1: Mechanistic Divergence
The "Source vs. Sink" Distinction
To understand the comparative efficacy, one must distinguish where these compounds strike the autophagy pathway.[1]
-
Synthetic Inhibitors (The Sink): CQ and BafA1 act at the terminal stage (the "sink"). They do not stop the formation of autophagosomes; they prevent their degradation. This leads to a massive accumulation of autophagic vesicles.
-
Lycorine Hydrobromide (The Source & Regulator): Lycorine often acts at the initiation phase ("the source"). By activating AMPK and inhibiting mTOR, it accelerates the formation of autophagosomes. However, in specific contexts (e.g., osteoclasts or bortezomib-resistant myeloma), it can downregulate autophagy via the HMGB1 axis, effectively starving the cell of its recycling mechanism.
Signaling Pathway Visualization
The following diagram illustrates the opposing entry points of Lycorine compared to synthetic inhibitors.
Figure 1: Mechanistic entry points.[1][2][3] Lycorine modulates initiation (upstream) via AMPK/mTOR, while synthetics block degradation (downstream).
Part 2: Comparative Performance Metrics
Quantitative Comparison Table
The following data aggregates typical performance metrics in oncological cell lines (e.g., HepG2, A549, HeLa).
| Feature | Lycorine Hydrobromide | Chloroquine (CQ) / HCQ | Bafilomycin A1 |
| Primary Mechanism | Upstream: AMPK activator, SCAP inhibitor, HMGB1 modulator | Downstream: Lysosomotropic (pH elevation) | Downstream: V-ATPase inhibitor (Proton pump) |
| Autophagy Effect | Dual: Induces Autophagic Cell Death (ACD) OR Inhibits protective autophagy | Blocker: Inhibits flux consistently | Blocker: Inhibits flux consistently |
| Potency (IC50) | High: 1.0 – 10 µM (Cell line dependent) | Low: 20 – 100 µM | Very High: 1 – 10 nM |
| Selectivity | Moderate (Targets ribosomes, SCAP, AMPK) | Low (Off-target lysosomal effects) | High (Specific to V-ATPase) |
| Clinical Status | Preclinical / Early Phase | FDA Approved (Malaria/Rheumatology) | Research Tool (Too toxic for clinic) |
| Toxicity | Emetic effects; therapeutic window is narrow but manageable | Retinopathy (long term), Cardiotoxicity | High cytotoxicity in non-target cells |
Key Differentiator: The "Flux" Ambiguity
A critical error in drug development is assuming increased LC3-II levels equals autophagy induction.
-
Synthetics: Increase LC3-II by preventing its destruction.
-
Lycorine: Increases LC3-II by producing more of it (induction).
-
Verification: You must use a flux assay (described below) to distinguish Lycorine's activity.
Part 3: Experimental Validation Protocols
Protocol: Differentiating Induction from Blockade (The Flux Assay)
This protocol is the "Gold Standard" for verifying if Lycorine is inducing autophagy or blocking it, using Bafilomycin A1 as a clamp.
Objective: Determine if Lycorine increases autophagic flux (induction) or decreases it (blockade).
Materials:
-
Cell Line (e.g., HeLa or HepG2)
-
Lycorine Hydrobromide (dissolved in DMSO)
-
Bafilomycin A1 (BafA1) - 100 nM final concentration
-
Anti-LC3B Antibody (Western Blot)
-
Anti-p62/SQSTM1 Antibody
Workflow:
-
Seeding: Plate cells and allow attachment (24h).
-
Grouping: Create 4 treatment groups:
-
Group A: Vehicle (DMSO)
-
Group B: Lycorine (IC50 concentration, e.g., 5 µM)
-
Group C: BafA1 (100 nM)
-
Group D: Lycorine + BafA1
-
-
Incubation: Treat for 24 hours. Note: Add BafA1 only for the last 4 hours to prevent toxicity.
-
Lysis & Blotting: Harvest lysates and probe for LC3-II.
Interpretation Logic:
-
Scenario 1 (Lycorine is an Inducer):
-
Lycorine alone increases LC3-II compared to Control.
-
Lycorine + BafA1 shows significantly HIGHER LC3-II than BafA1 alone.
-
Reasoning: Lycorine pushed more flux into the system, which BafA1 then trapped.
-
-
Scenario 2 (Lycorine is a Blocker):
-
Lycorine alone increases LC3-II.
-
Lycorine + BafA1 shows NO increase over BafA1 alone (or Lycorine alone).
-
Reasoning: The pathway was already blocked by Lycorine; adding BafA1 had no additive effect.
-
Protocol: Visualization of Autophagic Flux (mRFP-GFP-LC3)
Western blots are population averages. Microscopy provides single-cell resolution.
Workflow:
-
Transfect cells with mRFP-GFP-LC3 tandem reporter.[4]
-
GFP is acid-sensitive (quenched in lysosome). RFP is acid-stable.
-
Treat with Lycorine vs. CQ.
Expected Results:
-
Control: Diffuse fluorescence.
-
Lycorine (Induction): Increase in Red-Only Puncta (Autolysosomes). This indicates successful fusion and acidification.
-
Chloroquine (Blockade): Increase in Yellow Puncta (GFP+RFP+). The lysosomes are not acidic (GFP is not quenched), indicating fusion failure or pH neutralization.
Figure 2: Flux visualization logic. Red puncta indicate successful autophagy completion; Yellow puncta indicate blockade.
Part 4: Therapeutic Implications & Challenges
The "Double-Edged Sword" of Lycorine
Unlike synthetics which are almost exclusively used to sensitize tumors to chemotherapy (by preventing recycling), Lycorine's utility is broader but riskier.
-
Pro-Death Autophagy: In apoptosis-resistant cancers (e.g., Glioblastoma), Lycorine can drive autophagy to such excessive levels that the cell "eats itself" (Autophagic Cell Death).
-
HMGB1 Targeting: Lycorine promotes the degradation of HMGB1 (High Mobility Group Box 1). In myeloma, this prevents the pro-survival autophagy that usually protects cells from proteasome inhibitors like Bortezomib.[2]
Solubility & Stability
-
Lycorine Hydrobromide: Soluble in water (warm) and DMSO. Stable at room temperature but light-sensitive.
-
Comparison: Less lipophilic than Chloroquine, potentially affecting Blood-Brain Barrier (BBB) penetration compared to CQ, though Lycorine derivatives are being studied for improved pharmacokinetics.
References
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Lycorine: A prospective natural lead for anticancer drug discovery. Biomedicine & Pharmacotherapy. Link
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Lycorine Induces autophagy-associated apoptosis by targeting MEK2 and enhances vemurafenib activity in colorectal cancer. Aging (Albany NY). Link
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Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy.[5][6] Link
-
Lycorine Attenuates Autophagy in Osteoclasts via an Axis of mROS/TRPML1/TFEB. Oxidative Medicine and Cellular Longevity. Link
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Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy. Link
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Endogenous HMGB1 regulates autophagy. Journal of Cell Biology. Link
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A Comparative Guide to the In Vitro Potency of Lycorine Hydrobromide Against Standard Antiviral Agents
Abstract
The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline of new antiviral compounds. Lycorine, a natural alkaloid extracted from plants of the Amaryllidaceae family, has demonstrated broad-spectrum antiviral activity against a diverse range of viruses.[1] This guide provides a comprehensive benchmark of the in vitro potency of lycorine hydrobromide against clinically relevant and standard-of-care antiviral agents. We synthesize available data on mechanisms of action, comparative antiviral efficacy (EC₅₀), cytotoxicity (CC₅₀), and the resulting selectivity index (SI) to offer a data-driven perspective for researchers in virology and drug development. Detailed, field-proven protocols for conducting these comparative assays are provided to ensure reproducibility and scientific rigor.
Introduction: The Rationale for Benchmarking Lycorine
Lycorine has garnered significant interest for its potent inhibitory effects against several viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), influenza A virus (IAV), Zika virus (ZIKV), and Enterovirus 71 (EV71).[1][2][3][4] Its mechanisms of action are multifaceted, often targeting host-cell factors or viral enzymes essential for replication.[1][2][5] For instance, against various RNA viruses, lycorine has been shown to function as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][6] This diversity in targets makes lycorine a compelling candidate for further investigation.
However, to truly gauge its therapeutic potential, its performance must be objectively measured against the established benchmarks: standard-of-care antiviral drugs. This guide directly compares lycorine's in vitro potency with agents like Remdesivir (a broad-spectrum antiviral), Oseltamivir (an anti-influenza drug), and Acyclovir (an anti-herpesvirus drug), providing a clear context for its efficacy and selectivity.
Comparative Mechanisms of Action
Understanding how a compound works is as critical as knowing that it works. The choice of comparator drugs is dictated by their well-defined mechanisms targeting different stages of the viral life cycle.
-
Lycorine Hydrobromide: Lycorine exhibits pleiotropic antiviral mechanisms. A primary mode of action against many RNA viruses, including coronaviruses and ZIKV, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is critical for replicating the viral genome.[1][2][6] Unlike nucleoside analogs, it does not act as a chain terminator but directly inhibits the enzyme's activity.[6] For influenza virus, it has been shown to inhibit viral ribonucleoprotein (vRNP) nuclear export by affecting the synthesis of host nucleoporin Nup93.[1]
-
Remdesivir: This agent is a prodrug of an adenosine nucleotide analog.[7] Inside the host cell, it is metabolized into its active triphosphate form, which acts as a direct competitor for natural ATP.[7] When the viral RdRp incorporates the active form of remdesivir into the nascent RNA strand, it causes delayed chain termination, effectively halting viral replication.[7][8][9] Its broad-spectrum activity makes it a key comparator for novel RNA virus inhibitors.
-
Oseltamivir: Marketed as Tamiflu, oseltamivir is an ethyl ester prodrug that is converted to its active form, oseltamivir carboxylate.[10][11] It specifically inhibits the neuraminidase enzyme on the surface of influenza A and B viruses.[11][12] This enzyme is essential for cleaving sialic acid residues and allowing newly formed viral particles to be released from the infected host cell, thus preventing the spread of infection.[11][12]
-
Acyclovir: A synthetic guanine nucleoside analog, acyclovir's activity is highly selective for herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[13][14] Its selectivity stems from its initial phosphorylation into a monophosphate, a step that is efficiently catalyzed by the viral thymidine kinase (TK) but not by host cell kinases.[14][15] Cellular enzymes then convert the monophosphate to acyclovir triphosphate, which inhibits the viral DNA polymerase and acts as a chain terminator upon incorporation into the viral DNA.[13][16]
Caption: Mechanisms of action for lycorine and standard antiviral agents.
Head-to-Head Potency & Selectivity Analysis
The therapeutic potential of an antiviral compound is determined not just by its ability to inhibit a virus (potency) but also by its lack of harm to host cells (low cytotoxicity). This relationship is quantified by the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀ or IC₅₀).[17][18] A higher SI value indicates greater selectivity and a more promising safety profile.[17] Compounds with an SI value ≥ 10 are generally considered active and worthy of further investigation.[17]
Table 1: Comparative In Vitro Antiviral Activity (EC₅₀/IC₅₀ in µM)
| Compound | Virus Target | Cell Line | EC₅₀/IC₅₀ (µM) | Reference |
| Lycorine | SARS-CoV-2 | Vero | 0.878 | [3][6][19] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.770 | [8][9] |
| Lycorine | SARS-CoV | Vero | 1.021 | [3][6][19] |
| Remdesivir | SARS-CoV | Vero | 4.084 | [19] |
| Lycorine | MERS-CoV | Vero | 2.123 | [3][6] |
| Remdesivir | MERS-CoV | (in vitro) | 0.340 | [8][9] |
| Lycorine | Chikungunya Virus | Vero | 0.38 | [20] |
| Lycorine | Zika Virus | Vero | (EC₅₀ values reported) | [2] |
| Lycorine | Enterovirus 71 | RD | (IC₅₀ values reported) | [4] |
| Oseltamivir | Influenza A (H3N2) | A549 | 0.0014 | [21] |
| Oseltamivir | Influenza A (H1N1) | (Clinical Isolates) | 0.0025 | [10][11] |
| Oseltamivir | Influenza B | (Clinical Isolates) | 0.060 | [11] |
| Acyclovir | HSV-1 | (Plaque Reduction) | 0.02 - 13.5 mcg/mL | [13] |
| Acyclovir | VZV | (Clinical Isolates) | 0.12 - 10.8 mcg/mL | [13] |
Note: EC₅₀/IC₅₀ values can vary significantly based on the cell line, viral strain, and specific assay protocol used.[13] This table presents representative data for comparative purposes.
Table 2: Cytotoxicity and Selectivity Index (SI)
| Compound | Virus Target | Cell Line | CC₅₀ (µM) | EC₅₀/IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Lycorine | SARS-CoV-2 | Vero | >50 | 0.878 | >56.9 | [3][19] |
| Lycorine | SARS-CoV | Vero | >50 | 1.021 | >48.9 | [3][19] |
| Lycorine | MERS-CoV | Vero | >50 | 2.123 | >23.5 | [3] |
| Remdesivir | SARS-CoV-2 | Vero E6 | >100 | 0.770 | >129.8 | [8][9] |
Interpretation: The data indicate that lycorine possesses potent, sub-micromolar to low-micromolar inhibitory activity against several coronaviruses.[3][6][19] Notably, for SARS-CoV and SARS-CoV-2, its potency is comparable to or even exceeds that of remdesivir in the cited studies.[6][19] Crucially, lycorine demonstrates a high selectivity index against these viruses, with CC₅₀ values significantly greater than its effective concentrations, suggesting a favorable in vitro therapeutic window.
Standardized Protocols for Benchmarking Antiviral Potency
To ensure trustworthiness and reproducibility, the following protocols outline a standardized workflow for determining the CC₅₀ and EC₅₀ of a test compound. The causality behind experimental choices, such as the use of specific controls and assay types, is explained to provide a self-validating system.
Experimental Workflow Overview
Caption: Standardized workflow for determining antiviral potency and selectivity.
Protocol: Cytotoxicity Assay (CC₅₀ Determination via MTT)
This protocol determines the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.[22] The MTT assay is chosen for its reliability in measuring metabolic activity as a proxy for cell viability.[23][24][25]
-
Objective: To determine the concentration of a compound that reduces host cell viability by 50%.
-
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate at a density that will not reach over-confluence during the assay period (e.g., 1 x 10⁴ cells/well).[22] Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a 2-fold or 3-fold serial dilution of lycorine hydrobromide and the standard antiviral agent in an appropriate cell culture medium (e.g., DMEM with 2% FBS).[22] A typical starting concentration might be 100 µM.[22]
-
Treatment: Remove the overnight culture medium from the cells. Add 100 µL of the diluted compounds to the respective wells. Include "cells only" control wells containing medium without any compound.
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[22]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Remove the medium from the wells and add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[23][24]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Protocol: Antiviral Assay (EC₅₀ Determination via CPE Inhibition)
This assay measures the ability of the test compound to protect cells from the virus-induced cytopathic effect (CPE).[22][26] It is a robust and widely used method for primary antiviral screening.[27]
-
Objective: To determine the compound concentration that inhibits the viral cytopathic effect by 50%.
-
Principle: Viral infection often leads to morphological changes in host cells, known as CPE, culminating in cell death. An effective antiviral will prevent this, leaving a healthy monolayer of cells that can be quantified using a cell viability reagent.
Step-by-Step Methodology:
-
Cell Seeding: Prepare 96-well plates with host cells as described in the cytotoxicity protocol (Section 4.1, step 1).
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds as described previously.
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted compound to the appropriate wells.
-
Immediately add 50 µL of medium containing the virus at a predetermined Multiplicity of Infection (MOI). The MOI should be optimized to cause 80-90% CPE in the virus control wells by the end of the incubation period.[22]
-
Essential Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound) on every plate.[26]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show approximately 80-90% CPE (typically 48-72 hours).[22]
-
CPE Inhibition Measurement: Assess the viability of the cells in each well. This can be done visually, but for quantitative results, use the same MTT assay method described in the cytotoxicity protocol (Section 4.1, steps 5-8).
-
Analysis: Calculate the percentage of CPE inhibition for each compound concentration using the following formula: % Inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] * 100 Where OD_test is the absorbance of treated, infected cells; OD_virus is the average absorbance of the virus control; and OD_cell is the average absorbance of the cell control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.
Discussion and Future Directions
The compiled in vitro data strongly support lycorine hydrobromide as a potent antiviral agent, particularly against coronaviruses, where its efficacy is on par with or exceeds that of remdesivir in some assays.[6][19] Its high selectivity index across multiple cell lines and viruses underscores its potential as a therapeutic lead.[3][19] The mechanism, often targeting the viral RdRp through a non-nucleoside pathway, presents a valuable alternative to existing drugs and may be effective against resistant strains.[1][6]
However, this guide is focused on in vitro data, which represents the first critical step in drug discovery.[22] The causality of experimental design is key: in vitro assays are designed to isolate and measure a specific biological effect—viral inhibition versus host cell toxicity—in a controlled environment. While these results are promising, they are not a direct predictor of clinical usefulness.[28]
Future research should focus on:
-
In Vivo Efficacy: Validating these findings in relevant animal models to assess pharmacokinetics, safety, and efficacy in a whole-organism context.
-
Resistance Profiling: Investigating the potential for viruses to develop resistance to lycorine and understanding the genetic basis of any observed resistance.
-
Mechanism Elucidation: Further delineating the precise molecular interactions between lycorine and its viral or host targets to aid in the rational design of more potent and selective derivatives.
-
Combination Studies: Exploring potential synergistic effects when lycorine is combined with other antiviral agents that have different mechanisms of action.
Conclusion
Lycorine hydrobromide demonstrates compelling broad-spectrum antiviral activity in vitro, with potency and selectivity that rival or exceed standard-of-care agents against specific viral targets like SARS-CoV-2. Its distinct mechanisms of action make it a valuable candidate for development, particularly in an era of emerging viral threats. The standardized protocols provided herein offer a robust framework for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data to drive the field of antiviral drug discovery forward.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
